Lyngbyatoxin-d8
Description
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Properties
Molecular Formula |
C₂₇H₃₁D₈N₃O₂ |
|---|---|
Molecular Weight |
445.66 |
Synonyms |
Teleocidin A-d8; Teleocidin A 1-d8; (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexenyl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one-d8; _x000B_(2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1 |
Origin of Product |
United States |
Foundational & Exploratory
What is Lyngbyatoxin-d8 and its chemical structure
Disclaimer: No direct scientific literature or database entries were found for a compound specifically named "Lyngbyatoxin-d8." This guide will focus on the well-characterized and prominent member of the lyngbyatoxin family, Lyngbyatoxin A, as it is presumed that "this compound" may be a typographical error.
Introduction
Lyngbyatoxin A is a potent cyanotoxin produced by several species of marine cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula).[1][2] It is a member of the teleocidin class of indole alkaloids and is a significant concern for human health due to its inflammatory and tumor-promoting properties.[3][4] Exposure to Lyngbyatoxin A can cause severe skin irritation, commonly known as "swimmer's itch" or seaweed dermatitis.[2][3] From a research and drug development perspective, Lyngbyatoxin A is a valuable molecular probe for studying cellular signaling pathways, particularly those involving Protein Kinase C (PKC).
Chemical Structure
Lyngbyatoxin A is a complex indole alkaloid with a molecular formula of C₂₇H₃₉N₃O₂ and a molar mass of 437.628 g/mol .[1] Its structure is characterized by a conserved lactam ring derived from L-tryptophan and L-valine, and a unique terpene-derived side chain at the C-7 position of the indole nucleus.[1][5] The core structure, known as (-)-indolactam V, is essential for its biological activity, while the hydrophobicity of the side chain influences its potency.[5]
Key Structural Features:
-
Indole Alkaloid Core: A tricyclic system containing an indole ring.
-
Lactam Ring: A nine-membered lactam ring crucial for its interaction with biological targets.[5]
-
Terpenoid Side Chain: A linalyl group attached to the C-7 position of the indole ring.[5]
-
Chiral Centers: Multiple stereocenters contribute to its specific biological activity.
Biological Activity and Mechanism of Action
The primary molecular target of Lyngbyatoxin A is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][6] Lyngbyatoxin A is a potent activator of PKC isozymes.[2]
The mechanism of action involves the binding of Lyngbyatoxin A to the C1 domain of PKC, a cysteine-rich region that normally binds the endogenous second messenger diacylglycerol (DAG).[2][3] By mimicking DAG, Lyngbyatoxin A induces a conformational change in PKC, leading to its activation.[6] This activation results in the translocation of PKC from the cytosol to the cell membrane and the subsequent phosphorylation of a multitude of downstream protein substrates.[5] This cascade of events can lead to various cellular responses, including inflammation and tumor promotion.[2]
Quantitative Data
The biological activity of Lyngbyatoxin A and its analogs has been quantified in various studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| PKCδ-C1B Binding Affinity (Kᵢ) | |||
| Lyngbyatoxin A | 0.11 nM | Synthetic PKCδ-C1B peptide | [3] |
| 12-epi-Lyngbyatoxin A | 17 nM | Synthetic PKCδ-C1B peptide | [3] |
| Crustacean Lethality (LD₁₀₀) | |||
| Lyngbyatoxin A | 5 mg/kg | Palaemon paucidens (shrimp) | [3] |
| 12-epi-Lyngbyatoxin A | 7.5 mg/kg | Palaemon paucidens (shrimp) | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by Lyngbyatoxin A.
Signaling pathway of Lyngbyatoxin A-mediated PKC activation.
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of a compound for the C1 domain of a PKC isozyme, such as PKCδ.[3]
Materials:
-
Synthetic PKCδ-C1B peptide
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as the radiolabeled ligand
-
Test compound (e.g., Lyngbyatoxin A)
-
50 mM Tris-maleate buffer (pH 7.4)
-
Bovine γ-globulin
-
Polyethylene glycol (PEG)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the Tris-maleate buffer, PKCδ-C1B peptide, and bovine γ-globulin.
-
Add varying concentrations of the test compound (Lyngbyatoxin A) to the reaction mixture.
-
Add a constant concentration of [³H]PDBu to all samples.
-
Incubate the mixture to allow for competitive binding.
-
Terminate the binding reaction by adding cold PEG solution to precipitate the protein-ligand complexes.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound [³H]PDBu.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]PDBu using a scintillation counter.
-
Calculate the inhibition constant (Kᵢ) of the test compound by analyzing the displacement of [³H]PDBu binding.
Experimental workflow for a PKC competitive binding assay.
This protocol outlines a general procedure for assessing the cytotoxic effects of Lyngbyatoxin A on a mammalian cell line, such as L1210 mouse leukemia cells.[3]
Materials:
-
L1210 mouse leukemia cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well microplates
-
Test compound (Lyngbyatoxin A) dissolved in a suitable solvent (e.g., methanol)
-
Cell viability reagent (e.g., MTT, resazurin, or a dye exclusion method like propidium iodide and Hoechst stain)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed the L1210 cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Lyngbyatoxin A in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the Lyngbyatoxin A dilutions. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent or staining of the cells.
-
Measure the absorbance or fluorescence using a plate reader or visualize and count the live/dead cells using a fluorescence microscope.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for a cell-based cytotoxicity assay.
References
- 1. Lyngbyatoxin-a - Wikipedia [en.wikipedia.org]
- 2. teleocidin A1 | C27H39N3O2 | CID 91706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyngbyatoxin a on Cyanosite [www-cyanosite.bio.purdue.edu]
- 5. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
Synthesis and Isotopic Purity of Lyngbyatoxin-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Lyngbyatoxin-d8 and detailed methodologies for the assessment of its isotopic purity. Given the absence of published literature on the direct synthesis of deuterated Lyngbyatoxin, this guide leverages established total synthesis strategies for Lyngbyatoxin A and standard techniques for isotopic labeling and analysis. Lyngbyatoxin A is a potent activator of Protein Kinase C (PKC), and its deuterated analogue serves as an invaluable tool, particularly as an internal standard for mass spectrometry-based quantification in complex biological matrices.
Proposed Synthetic Route for this compound
The proposed synthesis of this compound is a convergent process, beginning with the synthesis of a deuterated core structure, (-)-indolactam V-d8, followed by the attachment of a geranyl group. This strategy allows for the incorporation of the deuterium labels from a commercially available starting material, L-valine-d8.
The synthesis can be divided into two main stages:
-
Synthesis of (-)-Indolactam V-d8 : This core structure is assembled from L-tryptophan and L-valine-d8. Several synthetic routes to (-)-indolactam V have been reported, with a concise eight-step synthesis utilizing a copper-catalyzed amino acid arylation being a suitable approach for this proposed synthesis.[1][2]
-
Geranylation of (-)-Indolactam V-d8 : The final step involves the attachment of a geranyl group to the C7 position of the indole ring of (-)-indolactam V-d8 to yield this compound.
Below is a workflow diagram illustrating the proposed synthetic strategy.
Experimental Protocols
Synthesis of (-)-Indolactam V-d8
This protocol is adapted from a modular total synthesis of (-)-indolactam V.[1][2][3] The key steps involve the coupling of L-tryptophan methyl ester with N-Boc-L-valine-d8, followed by cyclization to form the nine-membered lactam ring.
-
Peptide Coupling : To a solution of L-tryptophan methyl ester and N-Boc-L-valine-d8 in an appropriate solvent (e.g., dichloromethane), a coupling reagent such as HATU and a base like diisopropylethylamine are added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting dipeptide is purified by column chromatography.
-
Boc Deprotection : The Boc protecting group is removed from the dipeptide using trifluoroacetic acid in dichloromethane.
-
Cyclization : The deprotected dipeptide is subjected to cyclization conditions to form the nine-membered lactam ring of (-)-indolactam V-d8. This can be achieved using a suitable coupling agent under high dilution conditions.[4] The crude product is purified by flash chromatography to yield (-)-indolactam V-d8.
Geranylation of (-)-Indolactam V-d8 to Yield this compound
This final step attaches the geranyl side chain to the indole core.
-
Reaction Setup : (-)-Indolactam V-d8 is dissolved in a suitable aprotic solvent, such as dimethylformamide, under an inert atmosphere.
-
Geranyl Bromide Addition : Geranyl bromide and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution.
-
Reaction and Purification : The reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted. Purification by preparative high-performance liquid chromatography (HPLC) yields the final product, this compound.
Biological Activity: Protein Kinase C Activation
Lyngbyatoxin A is a well-known tumor promoter that exerts its biological effects by activating protein kinase C (PKC).[5] It mimics the function of the endogenous signaling molecule diacylglycerol (DAG). The deuterated analogue, this compound, is expected to retain this biological activity.
Isotopic Purity Determination
The accurate determination of the isotopic purity of this compound is crucial for its application as an internal standard. This is typically achieved using high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) spectroscopy.
Workflow for Isotopic Purity Analysis
Experimental Protocol: Isotopic Purity by Mass Spectrometry
A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry can be adapted for this compound.[6][7]
-
Sample Preparation : Prepare solutions of both unlabeled Lyngbyatoxin A and the synthesized this compound at known concentrations in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
LC-HRMS Analysis : Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[8]
-
Chromatography : Use a C18 column with a gradient elution to achieve good separation of the analyte.
-
Mass Spectrometry : Acquire full scan mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis :
-
Extract the ion chromatograms for the molecular ions ([M+H]+) of Lyngbyatoxin A and the expected isotopologues of this compound.
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural isotopic abundance of C, H, N, and O in the molecule.
-
Calculate the percentage of each isotopologue to determine the isotopic enrichment.[9]
-
Experimental Protocol: Isotopic Purity by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining purity and isotopic enrichment without the need for a reference standard of the deuterated compound itself.[10][11]
-
Sample Preparation : Accurately weigh a sample of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., CDCl3 or CD3OD).
-
NMR Spectroscopy : Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis :
-
Integrate a well-resolved signal from the internal standard and a residual, non-deuterated proton signal in this compound.
-
By comparing the integral of the residual proton signal in the deuterated position to a signal from a non-deuterated position within the molecule, the isotopic purity can be calculated.
-
Data Presentation
The following tables provide templates for summarizing the quantitative data obtained during the analysis of this compound.
Table 1: Expected Mass Spectral Data for this compound and its Isotopologues
| Isotopologue | Molecular Formula | Expected [M+H]⁺ (m/z) |
| Lyngbyatoxin-d0 | C₂₇H₃₉N₃O₂ | 438.3064 |
| Lyngbyatoxin-d1 | C₂₇H₃₈DN₃O₂ | 439.3127 |
| ... | ... | ... |
| Lyngbyatoxin-d7 | C₂₇H₃₂D₇N₃O₂ | 445.3491 |
| This compound | C₂₇H₃₁D₈N₃O₂ | 446.3554 |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern.
Table 2: Summary of Isotopic Purity Analysis
| Analytical Method | Parameter Measured | Result |
| Mass Spectrometry | ||
| % d8 Isotopologue | ||
| % d7 Isotopologue | ||
| % d6 Isotopologue | ||
| ... | ||
| % d0 Isotopologue | ||
| Isotopic Enrichment (%D) | ||
| qNMR Spectroscopy | ||
| Isotopic Purity (%) |
Conclusion
This technical guide outlines a feasible, albeit proposed, synthetic pathway for this compound, a valuable tool for researchers in pharmacology and drug development. By adapting established synthetic methods for the natural product and employing standard analytical techniques, it is possible to produce and rigorously characterize this deuterated analogue. The detailed protocols for synthesis and isotopic purity determination provided herein offer a solid foundation for the successful production and validation of this compound for its intended applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular Total Synthesis of Protein Kinase C Activator (-)-Indolactam V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Two new lyngbyatoxin derivatives from the Cyanobacterium, Moorea producens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Navigating the Analysis of Lyngbyatoxin: A Technical Guide to Analytical Standards and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the procurement and analysis of Lyngbyatoxin, a potent cyanotoxin with significant biological activity. Given the scarcity of a deuterated internal standard, this document outlines potential sourcing strategies, details its primary signaling pathway, and presents a generalized experimental protocol for its quantification.
Commercial Availability of Lyngbyatoxin Analytical Standards
The direct commercial availability of a Lyngbyatoxin-d8 analytical standard is limited. However, the non-deuterated form, Lyngbyatoxin-a (also known as Teleocidin A1), is available from commercial suppliers. For researchers requiring a deuterated internal standard for quantitative mass spectrometry-based assays, custom synthesis is the most viable route.
Several companies specializing in the synthesis of complex organic molecules and isotopically labeled compounds may be able to provide this compound. One such potential supplier is Cayman Chemical, which offers the non-deuterated standard and provides custom chemical synthesis services.[1][2] Researchers are advised to contact these vendors directly to inquire about the feasibility and pricing of a custom synthesis project.
Table 1: Commercial Supplier Information for Lyngbyatoxin-a
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Cayman Chemical | Teleocidin A1 (Lyngbyatoxin A) | 10007933 | ≥98% | A crystalline solid | -20°C |
The Lyngbyatoxin Signaling Pathway: Activation of Protein Kinase C
Lyngbyatoxin-a is a potent tumor promoter and inflammatory agent due to its ability to activate Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction.[3][4] Similar to phorbol esters, Lyngbyatoxin-a binds to the C1 domain of conventional and novel PKC isozymes. This binding mimics the action of the endogenous second messenger, diacylglycerol (DAG), leading to the activation of PKC.
Activated PKC translocates to the plasma membrane and phosphorylates a wide array of downstream substrate proteins on serine and threonine residues. This phosphorylation cascade triggers a multitude of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.
References
Lyngbyatoxin-d8: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies and data interpretation required for the purity assessment of Lyngbyatoxin-d8. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this potent marine cyanotoxin.
Certificate of Analysis (CoA)
A Certificate of Analysis for a highly specialized compound like this compound serves as a crucial document certifying its quality and purity. While a specific CoA for this compound is not publicly available, this section outlines the typical data points and their significance based on the analysis of similar complex natural products.
Identification and General Properties
This section of the CoA provides fundamental information about the compound.
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₂₇H₃₁D₈N₃O₂ |
| Molecular Weight | 457.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO, Chloroform |
Purity and Impurity Profile
The purity of this compound is a critical parameter and is typically determined by a combination of chromatographic and spectroscopic techniques.
| Test | Method | Specification |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |
| Identity (by MS) | ESI-MS | Conforms to structure |
| Identity (by NMR) | ¹H NMR, ¹³C NMR | Conforms to structure |
| Residual Solvents | GC-MS | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections describe the typical experimental protocols used for its purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound. A diode array detector (DAD) is often used for detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a mixture of water (A) and acetonitrile (B), both often containing a small amount of a modifier like formic acid (0.1%) to improve peak shape.
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is then diluted to a working concentration of 100 µg/mL with the initial mobile phase composition.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of this compound by determining its molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an HPLC system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is used to induce fragmentation for MS/MS analysis.
-
Data Acquisition: Data is acquired in full scan mode to determine the parent ion mass and in MS/MS mode to obtain fragmentation data. The expected parent ion would be [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the this compound molecule. ¹H and ¹³C NMR are the most common experiments.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of experiments for the comprehensive purity assessment of a this compound sample.
Signaling Pathway of Lyngbyatoxin
Lyngbyatoxin is a potent activator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. The following diagram illustrates the simplified signaling pathway initiated by Lyngbyatoxin.
An In-depth Technical Guide to the Natural Occurrence of Lyngbyatoxin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biochemical properties, and experimental analysis of lyngbyatoxin and its analogs. These potent cyanotoxins, primarily produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), are of significant interest due to their potent biological activities, most notably the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This document details their natural sources, known analogs, and mechanisms of action, and provides structured data and experimental protocols to aid in further research and drug development endeavors.
Natural Occurrence and Known Analogs
Lyngbyatoxin and its structural relatives are predominantly isolated from the filamentous marine cyanobacterium Moorea producens. This organism has a global distribution in tropical and subtropical waters and is notorious for forming blooms that can lead to "swimmer's itch," a form of contact dermatitis, due to the presence of these irritant compounds.[1][2] Several naturally occurring analogs of lyngbyatoxin have been identified, each with variations in their chemical structure that influence their biological activity.
The core structure of lyngbyatoxins consists of a nine-membered lactam ring, an indole moiety, and a geranyl group. Variations in stereochemistry and substitutions on this core structure give rise to the different analogs.
Table 1: Known Naturally Occurring Lyngbyatoxin Analogs and Their Sources
| Analog Name | Producing Organism | Key Structural Features | Reference(s) |
| Lyngbyatoxin A | Moorea producens | The archetypal lyngbyatoxin. | [1][2] |
| 12-epi-Lyngbyatoxin A | Moorea producens | An epimer of Lyngbyatoxin A at the C-12 position. | [1] |
| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | Moorea producens | Features an oxidized indole ring at the C-2 and C-3 positions. | [3] |
| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | Moorea producens | Similar to the 2-oxo-3-hydroxy analog but lacks a methyl group at the N-13 position. | [3] |
| 2,3-seco-2,3-dioxo-lyngbyatoxin A | Moorea producens | Characterized by a cleaved bond between C-2 and C-3 of the indole ring. | [2] |
Mechanism of Action: Protein Kinase C Activation
The primary molecular target of lyngbyatoxin A and its analogs is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Lyngbyatoxin A functions as a potent tumor promoter through its ability to activate PKC.[1]
Lyngbyatoxin A mimics the action of diacylglycerol (DAG), the endogenous activator of most PKC isozymes. It binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that relieves autoinhibition and activates the kinase. This activation leads to the phosphorylation of a wide range of downstream protein substrates, thereby triggering various cellular signaling cascades.
Signaling Pathway of Lyngbyatoxin-Mediated PKC Activation
The following diagram illustrates the general mechanism of PKC activation by Lyngbyatoxin A and the subsequent downstream signaling events.
Caption: Lyngbyatoxin A activates PKC, leading to downstream signaling cascades.
Quantitative Biological Activity Data
The biological potency of lyngbyatoxin and its analogs is typically quantified through PKC binding affinity assays and cytotoxicity assays against various cell lines. The following tables summarize key quantitative data from published studies.
Table 2: Protein Kinase Cδ (PKCδ) Binding Affinity of Lyngbyatoxin Analogs
| Compound | Ki (nM) for PKCδ-C1B Peptide | Reference |
| Lyngbyatoxin A | 0.11 | [1] |
| 12-epi-Lyngbyatoxin A | 17 | [1] |
| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | 1400 | [3] |
| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | 940 | [3] |
Table 3: Cytotoxicity (IC50) of Lyngbyatoxin and Analogs Against Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Lyngbyatoxin A | HeLa | 9.2 nM | [2] |
| 2,3-seco-2,3-dioxo-lyngbyatoxin A | HeLa | > 50 µM | [2] |
| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | L1210 | ~10-150 times less potent than Lyngbyatoxin A | [3] |
| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | L1210 | ~10-150 times less potent than Lyngbyatoxin A | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of lyngbyatoxin and its analogs.
Extraction and Purification of Lyngbyatoxins from Moorea producens
The following is a general workflow for the extraction and isolation of lyngbyatoxins. Specific details may need to be optimized based on the starting material and target compounds.
Caption: General workflow for the extraction and purification of lyngbyatoxins.
Detailed Steps:
-
Sample Preparation: Freeze-dry the collected Moorea producens biomass to remove water.
-
Extraction: Sequentially extract the dried biomass with organic solvents such as ethanol, methanol, and acetone. Combine the extracts and evaporate the solvents under reduced pressure.
-
Solvent Partitioning (Hexane/Aqueous Methanol): Dissolve the crude extract in 80% methanol and partition it against hexane to remove nonpolar lipids. The lyngbyatoxins will remain in the aqueous methanol phase.
-
Solvent Partitioning (Water/Ethyl Acetate): Evaporate the methanol from the aqueous phase, resuspend the residue in water, and extract with ethyl acetate. The lyngbyatoxins will partition into the ethyl acetate layer.
-
Open Column Chromatography: Evaporate the ethyl acetate and subject the residue to open column chromatography on a reversed-phase sorbent (e.g., ODS silica gel), eluting with a stepwise gradient of methanol in water.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing lyngbyatoxins using reversed-phase HPLC with a C18 column and a gradient of acetonitrile in water. Monitor the elution profile using a UV detector.
-
Structure Elucidation: The structures of the purified compounds can be determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).
Protein Kinase C Binding Assay
This protocol describes a competitive binding assay to determine the affinity of lyngbyatoxin analogs for the C1 domain of PKC, using a radiolabeled phorbol ester.
Materials:
-
PKCδ-C1B peptide
-
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu)
-
Tris-maleate buffer (50 mM, pH 7.4)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (PS)
-
Bovine γ-globulin
-
Lyngbyatoxin analogs (test compounds)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-maleate buffer, PKCδ-C1B peptide, [3H]PDBu, PS, and bovine γ-globulin.
-
Add varying concentrations of the test compounds (lyngbyatoxin analogs) to the reaction mixture.
-
Incubate the mixture at 4°C for a specified time to allow for binding equilibrium.
-
Separate the bound from free [3H]PDBu by a suitable method, such as filtration through a polyethyleneimine-treated glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50 value).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, L1210)
-
Complete cell culture medium
-
Lyngbyatoxin analogs (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the lyngbyatoxin analogs and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
Lyngbyatoxin and its naturally occurring analogs represent a fascinating class of bioactive marine natural products. Their potent and specific activation of Protein Kinase C makes them valuable tools for studying cellular signaling and potential starting points for the development of new therapeutic agents. This technical guide provides a foundational understanding of their natural occurrence, biological activities, and the experimental methodologies used to investigate them. Further research into the downstream effects of lyngbyatoxin-mediated PKC activation and the quantitative profiling of these compounds in various cyanobacterial strains will continue to expand our knowledge and potential applications of these remarkable molecules.
References
A Deep Dive into the Molecular Hijacking of Protein Kinase C by Lyngbyatoxins
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Lyngbyatoxins on protein kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Lyngbyatoxins, potent tumor promoters originating from marine cyanobacteria, exert their effects by directly binding to and activating PKC isozymes.[1] Understanding this interaction is crucial for both toxicological assessment and the exploration of these natural products as potential therapeutic leads.
The Core Mechanism: Mimicking an Endogenous Activator
At the heart of their action, Lyngbyatoxins function as molecular mimics of diacylglycerol (DAG), the endogenous activator for many PKC isoforms.[2][3] They bind to the cysteine-rich C1 domain within the regulatory region of conventional and novel PKC isozymes.[1][4] This binding event induces a conformational change in the enzyme, leading to the dissociation of an autoinhibitory pseudosubstrate from the catalytic domain. The now-active kinase is then able to phosphorylate its downstream protein substrates, triggering a cascade of cellular responses.[5] A critical step in this activation process is the translocation of PKC from the cytosol to the cell membrane, a hallmark of PKC activation by phorbol esters and Lyngbyatoxins alike.[6]
Quantitative Analysis of Lyngbyatoxin-PKC Interaction
The affinity of Lyngbyatoxins and their analogs for PKC is a key determinant of their biological potency. These interactions are typically quantified through competitive binding assays, often using radiolabeled phorbol esters like [³H]phorbol 12,13-dibutyrate ([³H]PDBu). The inhibition constant (Ki) represents the concentration of the Lyngbyatoxin analog required to displace 50% of the radioligand from the C1 domain.
| Compound | PKC Isoform/Domain | Binding Affinity (Ki) | Reference |
| Lyngbyatoxin A | PKCδ-C1B | 0.11 nM | [1] |
| 12-epi-Lyngbyatoxin A | PKCδ-C1B | 17 nM | [1] |
| Aplysiatoxin | PKCδ-C1B | 0.41 nM | [1] |
| Debromoaplysiatoxin | PKCδ-C1B | 0.20 nM | [1] |
| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | PKCδ-C1B | >10,000-fold lower than Lyngbyatoxin A | [7] |
| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | PKCδ-C1B | >10,000-fold lower than Lyngbyatoxin A | [7] |
Note: Lower Ki values indicate higher binding affinity.
Structure-Activity Relationship: Key Molecular Determinants
The potent activity of Lyngbyatoxins is intrinsically linked to their specific chemical structure. Structure-activity relationship (SAR) studies have elucidated several key features governing their interaction with PKC.
-
The Indolactam Core: The lactam ring structure is indispensable for the in vitro stimulation of PKC.[6][8]
-
C12 Configuration: The stereochemistry at the C12 position of the indolactam moiety is critical for high-affinity binding to the PKCδ-C1B peptide.[1]
-
C7 Substituent: The hydrophobicity of the alkyl group at the C-7 position influences the potency of PKC binding and activation.[6] Introducing hydrophilic groups, such as a hydroxyl group, on the C-7 appendage can dramatically reduce the ability to activate PKC, likely by diminishing the compound's ability to associate with the cell membrane.[8]
The following diagram illustrates the logical flow of these SAR principles.
Caption: Structure-activity relationship of Lyngbyatoxins.
Signaling Pathways Activated by Lyngbyatoxin-PKC Interaction
Upon activation by Lyngbyatoxins, PKC isoforms can modulate a multitude of downstream signaling pathways, impacting cell growth, differentiation, and apoptosis. One well-documented pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade. For instance, PKC-α and PKC-ε have been shown to activate the c-Raf-MEK-ERK pathway, which in turn can lead to the activation of transcription factors and changes in gene expression, such as the induction of the c-fos serum response element (SRE).[9]
The diagram below outlines a simplified signaling cascade initiated by Lyngbyatoxin A.
Caption: Lyngbyatoxin A signaling cascade via PKC.
Isoform Specificity and Downregulation
Lyngbyatoxin A is considered a potent activator of both conventional and novel PKC isozymes.[7] However, prolonged exposure to Lyngbyatoxin analogs can lead to isoform-specific downregulation. Studies in HeLa cells have shown that chronic treatment with Lyngbyatoxin A can cause a significant reduction in the levels of PKCα, while the expression of PKCβ and PKCγ isoforms remains largely unaffected.[6] This differential downregulation suggests a layer of complexity in the long-term cellular response to these compounds.
Experimental Protocols
[³H]PDBu Competitive Binding Assay
This assay is used to determine the binding affinity of Lyngbyatoxin analogs to the PKC C1 domain.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
[³H]PDBu stock solution in a suitable solvent (e.g., ethanol).
-
Unlabeled PDBu or another high-affinity ligand for determining non-specific binding.
-
Lyngbyatoxin analogs dissolved in a suitable solvent (e.g., DMSO).
-
A source of PKC, such as purified recombinant PKC isozymes or cell lysates.
-
-
Assay Procedure:
-
In a microtiter plate, combine the PKC source, [³H]PDBu (at a final concentration typically near its Kd), and varying concentrations of the Lyngbyatoxin analog.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled PDBu.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., using a cell harvester).
-
Wash the filters with ice-cold assay buffer to remove unbound [³H]PDBu.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the Lyngbyatoxin analog that inhibits 50% of the specific [³H]PDBu binding) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram provides a visual workflow for this experimental protocol.
Caption: Workflow for [³H]PDBu binding assay.
In Vitro Kinase Activity Assay
This assay measures the ability of Lyngbyatoxin analogs to activate PKC, leading to the phosphorylation of a substrate.
Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and other components optimal for kinase activity.
-
PKC enzyme.
-
Lyngbyatoxin analog.
-
A suitable PKC substrate, such as histone H1 or a specific peptide substrate.
-
[γ-³²P]ATP.
-
Phosphatidylserine (PS) and DAG (or a phorbol ester) as co-activators.
-
-
Assay Procedure:
-
In a reaction tube, combine the kinase buffer, PKC enzyme, PS, DAG (or phorbol ester), and the Lyngbyatoxin analog.
-
Pre-incubate the mixture to allow for PKC activation.
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., by washing the phosphocellulose paper).
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or autoradiography.
-
-
Data Analysis:
-
Calculate the kinase activity, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.
-
Plot the kinase activity as a function of the Lyngbyatoxin analog concentration to generate a dose-response curve and determine the EC50 or AC50 value (the concentration that produces 50% of the maximal activation).
-
Beyond PKC: Evidence for Alternative Mechanisms
While PKC is a primary target of Lyngbyatoxins, some evidence suggests that not all of their biological effects can be attributed to PKC activation alone.[1] For some Lyngbyatoxin derivatives, there is a disconnect between their cytotoxic or lethal effects and their affinity for PKC.[1][7] This suggests the existence of other, as-yet-unidentified molecular targets that may contribute to the overall toxicological profile of these compounds.[1] Further research is warranted to explore these potential non-PKC mediated pathways.
Conclusion
Lyngbyatoxins are powerful probes for studying PKC function and potent modulators of cellular signaling. Their mechanism of action centers on the high-affinity binding to the C1 domain of PKC, mimicking the endogenous activator DAG and leading to kinase activation. The structural features of Lyngbyatoxins are finely tuned for this interaction, with the indolactam core and specific stereochemistry being critical for their high potency. While their effects are predominantly mediated through PKC, the possibility of off-target effects contributing to their toxicity cannot be discounted. The detailed understanding of the Lyngbyatoxin-PKC interaction provides a valuable framework for research in toxicology, cancer biology, and the development of novel therapeutic agents.
References
- 1. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bosterbio.com [bosterbio.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of structural analogues of lyngbyatoxin A and their evaluation as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Lyngbyatoxin: A Technical Guide for Scientific Professionals
An In-depth Examination of the Genetic and Enzymatic Machinery Underlying the Production of a Potent Cyanobacterial Toxin
Lyngbyatoxin, a potent tumor promoter and inflammatory agent produced by various cyanobacteria, notably of the genus Moorea (formerly Lyngbya), has garnered significant interest within the scientific community due to its complex chemical structure and powerful biological activity. This technical guide provides a comprehensive overview of the Lyngbyatoxin biosynthesis pathway, detailing the genetic architecture, enzymatic mechanisms, and experimental methodologies for its study and heterologous production. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzymology, and synthetic biology.
The Lyngbyatoxin Biosynthetic Gene Cluster
The genetic blueprint for Lyngbyatoxin biosynthesis is encoded within a compact 11.3 kilobase pair gene cluster, designated ltx.[1] This cluster contains four key open reading frames responsible for the assembly of the Lyngbyatoxin scaffold.
| Gene | Encoded Enzyme | Function |
| ltxA | Nonribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of L-valine and L-tryptophan. |
| ltxB | P450-dependent Monooxygenase | Facilitates the oxidative cyclization to form the indolactam ring. |
| ltxC | Aromatic Prenyltransferase | Transfers a geranyl group to the indole moiety of the core structure.[1] |
| ltxD | Oxidase/Reductase | Involved in tailoring reactions, potentially leading to Lyngbyatoxin variants. |
The Enzymatic Cascade of Lyngbyatoxin Assembly
The biosynthesis of Lyngbyatoxin A proceeds through a coordinated, multi-step enzymatic cascade, commencing with amino acid precursors and culminating in the prenylated indolactam alkaloid.
Core Dipeptide Formation by LtxA
The pathway is initiated by the nonribosomal peptide synthetase (NRPS), LtxA.[1][2] This two-module enzyme activates and condenses L-valine and L-tryptophan to form the dipeptide, N-methyl-L-valyl-L-tryptophanol. The adenylation (A) domain of the first module of LtxA exhibits a degree of substrate promiscuity, capable of activating other amino acids such as leucine and isoleucine, which can lead to the formation of Lyngbyatoxin analogs.
Indolactam Ring Formation by LtxB
Following the NRPS-mediated synthesis, the P450-dependent monooxygenase, LtxB, catalyzes the crucial cyclization step. This enzyme facilitates an oxidative reaction that results in the formation of the characteristic nine-membered lactam ring of the intermediate, (-)-indolactam V.
Prenylation by LtxC to Yield Lyngbyatoxin A
The final committed step in the formation of Lyngbyatoxin A is the transfer of a geranyl pyrophosphate (GPP) moiety to the C7 position of the indole ring of (-)-indolactam V.[1] This reaction is catalyzed by the aromatic prenyltransferase, LtxC.[1] This enzyme has been successfully expressed and purified from E. coli for in vitro characterization.[1]
Tailoring by LtxD
The oxidase/reductase, LtxD, is proposed to be involved in the post-assembly tailoring of the Lyngbyatoxin scaffold, potentially leading to the production of various Lyngbyatoxin congeners observed in nature.
Quantitative Data on Lyngbyatoxin Biosynthesis
The heterologous expression of the ltx gene cluster in Escherichia coli has enabled the quantification of pathway productivity. These efforts have not only confirmed the proposed biosynthetic pathway but also demonstrated the potential for scalable production of Lyngbyatoxin and its precursors for research and drug development purposes.
| Compound | Production Titer (in E. coli) | Reference |
| Lyngbyatoxin A | 25.6 mg/L | (Ongley et al., 2013) |
| (-)-Indolactam V | 150 mg/L | (Ongley et al., 2013) |
Further quantitative data, such as the kinetic parameters (Km, kcat) of the individual Ltx enzymes, require more in-depth biochemical characterization.
Experimental Protocols
The study of the Lyngbyatoxin biosynthesis pathway involves a range of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide an overview of key experimental protocols.
Heterologous Expression of the ltx Gene Cluster in E. coli
Objective: To produce Lyngbyatoxin A and its intermediates in a tractable microbial host.
Methodology:
-
Vector Construction: The entire ltx gene cluster (ltxA-D) is cloned into a suitable expression vector, such as a pET-series vector, under the control of an inducible promoter (e.g., T7 promoter).
-
Host Strain: An E. coli strain suitable for the expression of large protein complexes and pathways, such as BL21(DE3) or a derivative engineered for improved secondary metabolite production, is used.
-
Culture Conditions:
-
Grow the transformed E. coli in a rich medium (e.g., Terrific Broth) supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.
-
Shift the culture temperature to a lower value (e.g., 18-25°C) and continue incubation for 16-24 hours to enhance protein folding and solubility.
-
-
Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
Extract the small molecules from the cell pellet and/or supernatant using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of Lyngbyatoxin A and indolactam V using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Purification of LtxC (Aromatic Prenyltransferase)
Objective: To isolate and purify the LtxC enzyme for in vitro biochemical assays.
Methodology:
-
Expression: Clone the ltxC gene into an expression vector with a purification tag (e.g., a hexahistidine-tag). Express the protein in E. coli as described above.
-
Lysis: Resuspend the harvested cell pellet in a lysis buffer containing lysozyme and DNase. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Wash and Elution: Wash the column with a buffer containing a low concentration of an elution agent (e.g., imidazole for His-tagged proteins) to remove non-specifically bound proteins. Elute the tagged LtxC protein using a higher concentration of the elution agent.
-
Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.
In Vitro Enzymatic Assay for LtxC
Objective: To determine the enzymatic activity and substrate specificity of LtxC.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified LtxC enzyme, the acceptor substrate ((-)-indolactam V), and the prenyl donor (geranyl pyrophosphate).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Analysis: Analyze the extracted product by HPLC-MS to detect the formation of Lyngbyatoxin A. Quantify the product to determine the reaction rate.
Visualizing the Biosynthetic and Experimental Logic
The following diagrams illustrate the key pathways and workflows involved in the study of Lyngbyatoxin biosynthesis.
Caption: The enzymatic cascade for Lyngbyatoxin A biosynthesis.
Caption: Workflow for heterologous production of Lyngbyatoxin.
Caption: Workflow for the purification of His-tagged LtxC.
References
Navigating the Nuances of Lyngbyatoxin-d8: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Lyngbyatoxin-d8, a deuterated analog of the potent cyanotoxin, Lyngbyatoxin A. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines best practices for the handling and preservation of this critical analytical standard.
Lyngbyatoxin A, a naturally occurring toxin produced by the marine cyanobacterium Moorea producens, is a subject of significant research due to its potent biological activity, including tumor promotion and skin irritation. The deuterated form, this compound, serves as an indispensable internal standard for accurate quantification in complex matrices using mass spectrometry. Ensuring its stability is paramount for reliable experimental outcomes.
Understanding the Stability Profile
While specific stability studies on this compound are not extensively documented in peer-reviewed literature, valuable inferences can be drawn from research on Lyngbyatoxin A and general principles governing the stability of deuterated compounds and other cyanotoxins.
Studies have demonstrated that Lyngbyatoxin A exhibits considerable stability under certain conditions. For instance, its concentration in composted cyanobacterial mats remained stable for several months. Furthermore, frozen samples of Lyngbyatoxin A showed no significant degradation over a 16-day period. However, like many complex organic molecules, this compound is susceptible to degradation influenced by factors such as temperature, light, pH, and the presence of reactive chemical species.
A primary concern for deuterated standards is the potential for deuterium-hydrogen exchange, which can compromise the isotopic purity of the standard. This exchange is more likely to occur in aqueous solutions and can be influenced by pH and temperature.
The following diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors influencing the chemical stability and isotopic integrity of this compound.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adherence to stringent storage and handling protocols is crucial. The following recommendations are based on best practices for cyanotoxin and deuterated analytical standards.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or lower (frozen) | Minimizes chemical degradation and potential microbial activity. Studies on Lyngbyatoxin A show good stability in a frozen state. |
| Solvent for Storage | Anhydrous organic solvent (e.g., acetonitrile, methanol) | Reduces the risk of hydrolysis and deuterium-hydrogen exchange that can occur in aqueous solutions. |
| Container | Amber glass or PETG (polyethylene terephthalate glycol) vials with PTFE-lined caps | Protects from light and prevents adsorption of the analyte to the container surface, which can occur with other plastics. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) if possible | Reduces the potential for oxidation, especially for long-term storage. |
| Handling | Minimize freeze-thaw cycles. Prepare aliquots for single use. | Repeated temperature fluctuations can accelerate degradation. |
| Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE). | Lyngbyatoxin A is a potent toxin; handle with care to avoid exposure. | |
| Allow to equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture into the cold vial. |
Experimental Protocol: A Framework for Stability Assessment
For laboratories requiring documented stability data for this compound under their specific experimental conditions, a formal stability study is recommended. The following outlines a general experimental workflow.
Caption: A generalized workflow for conducting a stability assessment of this compound.
Methodology in Detail
-
Preparation of Stock Solution : A stock solution of this compound should be prepared in a high-purity, anhydrous organic solvent (e.g., LC-MS grade acetonitrile or methanol) at a known concentration.
-
Aliquoting : The stock solution should be dispensed into multiple amber glass or PETG vials, each containing a sufficient volume for a single analysis. This minimizes the need for repeated access to the main stock.
-
Storage Conditions : Vials should be stored under a matrix of conditions to be tested. This should include the recommended long-term storage condition (-20°C or lower, in the dark) and potentially more stressful conditions (e.g., 4°C, room temperature, exposure to light) to accelerate degradation and establish stability limits.
-
Time Points : A schedule for analysis should be established. For long-term stability, this could be at time zero, 1, 3, 6, and 12 months. For short-term stability (e.g., autosampler stability), time points could be 0, 4, 8, 12, and 24 hours.
-
Analytical Method : A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred analytical technique. The method should be capable of separating this compound from potential degradants and accurately measuring its concentration.
-
Data Evaluation : At each time point, the concentration of this compound should be determined and compared to the initial concentration at time zero. A decrease in concentration would indicate degradation. The mass spectra should also be carefully examined for any evidence of deuterium loss, which would be indicated by a change in the isotopic pattern or the appearance of signals corresponding to lower deuteration levels.
Conclusion
While direct data on this compound stability is limited, a conservative approach based on the known stability of Lyngbyatoxin A and established best practices for handling deuterated analytical standards is recommended. Proper storage at low temperatures, in an appropriate solvent, and protected from light is critical to ensuring the long-term integrity and reliability of this important research tool. The implementation of a formal stability study is advised for laboratories where documented evidence of stability under specific conditions is required for regulatory or quality assurance purposes.
Methodological & Application
Application Notes and Protocols: Isotope Dilution Mass Spectrometry Method for Lyngbyatoxins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyngbyatoxins are potent inflammatory and tumor-promoting compounds produced by cyanobacteria, primarily of the genus Moorea (formerly Lyngbya). These toxins, particularly Lyngbyatoxin A, are known to cause severe skin irritation ("swimmer's itch") and are of significant concern for environmental health and drug development due to their biological activities. The primary mechanism of action of Lyngbyatoxins involves the activation of Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction pathways.
Accurate and sensitive quantification of Lyngbyatoxins in various matrices, such as environmental samples, biological tissues, and in vitro assays, is crucial for toxicological studies and pharmacological research. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, achieved by correcting for matrix effects and variations in sample preparation and instrument response with a stable isotope-labeled internal standard.
This document provides a detailed protocol for the analysis of Lyngbyatoxins using an Isotope Dilution Mass Spectrometry (IDMS) method. It includes procedures for sample preparation, LC-MS/MS analysis, and data interpretation, along with a visualization of the relevant signaling pathway.
Quantitative Data Summary
Method performance characteristics should be established during method validation. The following table provides expected performance targets for a typical IDMS method for Lyngbyatoxin analysis.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linear Range | 0.5 - 500 ng/mL (r² > 0.995) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | < 20% (with internal standard correction) |
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium formate
-
Standards: Lyngbyatoxin A analytical standard
-
Internal Standard: Stable isotope-labeled Lyngbyatoxin A (e.g., d3-Lyngbyatoxin A). Note: As of the last update, a commercial stable isotope-labeled Lyngbyatoxin A standard may not be readily available. In its absence, a structurally similar analogue or a custom-synthesized standard is recommended.
-
Solid Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)
-
Sample Tubes: Polypropylene centrifuge tubes (15 mL and 50 mL)
-
Vials: 2 mL amber glass autosampler vials with inserts
Sample Preparation
This protocol is a general guideline and may require optimization for specific matrices.
2.1. Water Samples
-
Filter 100 mL of the water sample through a 0.45 µm glass fiber filter.
-
Spike the filtered sample with the internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of LC-MS grade water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 10% MeOH in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the Lyngbyatoxins with 5 mL of ACN.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 50% MeOH in water, vortex, and transfer to an autosampler vial.
2.2. Biological Tissues (e.g., Fish, Shellfish)
-
Homogenize 1 g of tissue with 5 mL of 80% ACN in water.
-
Spike the homogenate with the internal standard solution.
-
Vortex for 2 minutes and sonicate for 15 minutes in a cold bath.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and transfer to a clean tube.
-
Add 5 mL of hexane to the supernatant for lipid removal (liquid-liquid extraction). Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Discard the upper hexane layer.
-
Evaporate the ACN from the lower aqueous layer under a gentle stream of nitrogen at 40°C.
-
Proceed with Solid Phase Extraction as described in section 2.1, starting from step 3.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lyngbyatoxin A | 438.3 | 214.1 | 35 |
| 438.3 | 130.1 | 45 | |
| d3-Lyngbyatoxin A (Internal Standard) | 441.3 | 217.1 | 35 |
| 441.3 | 130.1 | 45 |
(Note: MRM transitions and collision energies should be optimized for the specific instrument used.)
Signaling Pathway and Experimental Workflow
Lyngbyatoxin A Signaling Pathway
Lyngbyatoxin A is a potent activator of Protein Kinase C (PKC). It mimics the action of diacylglycerol (DAG), an endogenous second messenger. Upon binding to the C1 domain of conventional and novel PKC isoforms, Lyngbyatoxin A induces a conformational change that leads to the activation of the kinase. This activation triggers a cascade of downstream phosphorylation events, influencing various cellular processes such as inflammation, cell proliferation, and tumor promotion.
Caption: Lyngbyatoxin A activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG).
Experimental Workflow for IDMS Analysis
The following diagram outlines the major steps in the isotope dilution mass spectrometry workflow for the quantification of Lyngbyatoxins.
Caption: Workflow for Lyngbyatoxin analysis by Isotope Dilution Mass Spectrometry (IDMS).
Application Notes and Protocols for Lyngbyatoxin-a Analysis in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyngbyatoxin-a is a potent cyanotoxin produced by various species of cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula).[1] This lipophilic alkaloid is a powerful inflammatory agent and tumor promoter, posing a significant risk to human and animal health through contaminated water sources.[1] Accurate and sensitive detection of Lyngbyatoxin-a in water is crucial for environmental monitoring, public health protection, and toxicological research.
These application notes provide detailed protocols for the sample preparation of water matrices for the analysis of Lyngbyatoxin-a using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While validated methods for many cyanotoxins in water exist, specific protocols for Lyngbyatoxin-a are not as commonly published. The following protocols are based on established methods for other lipophilic marine toxins and are intended to serve as a comprehensive starting point for method development and validation.[1][2][3][4]
Sample Collection and Preservation
Proper sample collection and preservation are critical to prevent the degradation of Lyngbyatoxin-a and ensure accurate analytical results.
Materials:
-
Amber glass bottles, pre-cleaned
-
Sodium thiosulfate (for chlorinated water)
-
Refrigerated storage
Protocol:
-
Collect water samples in amber glass bottles to minimize photodegradation.
-
If the water is chlorinated, add sodium thiosulfate at the time of collection to quench residual chlorine.
-
Immediately after collection, cool the samples to 4°C.
-
Store the samples at 4°C and analyze as soon as possible, preferably within 48 hours. If longer storage is necessary, freeze the samples at -20°C.
Solid-Phase Extraction (SPE) Protocol
SPE is a widely used technique for the extraction and pre-concentration of organic analytes from aqueous samples. For lipophilic compounds like Lyngbyatoxin-a, reversed-phase sorbents such as C18 are commonly employed.[5][6][7]
Principle: The water sample is passed through a C18 SPE cartridge. Lyngbyatoxin-a, being a nonpolar compound, is retained on the hydrophobic stationary phase, while polar impurities are washed away. The toxin is then eluted with an organic solvent.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Cartridge Conditioning:
-
Pass 6 mL of methanol through the C18 cartridge.
-
Pass 6 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of a 10% methanol in water solution to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the Lyngbyatoxin-a from the cartridge with 6 mL of methanol, or methanol containing a small percentage of a weak acid like 0.1% formic acid. Collect the eluate.[5]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow for SPE
Caption: Solid-Phase Extraction (SPE) workflow for Lyngbyatoxin-a.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids. For Lyngbyatoxin-a, a nonpolar organic solvent is used to extract the toxin from the aqueous sample. A variation of this is Dispersive Liquid-Liquid Microextraction (DLLME), which offers high enrichment factors with low solvent consumption.[2]
Principle: An organic solvent that is immiscible with water is vigorously mixed with the water sample. Lyngbyatoxin-a partitions into the organic phase, which is then separated and concentrated for analysis.
Materials:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Methanol or Acetonitrile (as a disperser solvent for DLLME)
-
Separatory funnel or centrifuge tubes
-
Sodium chloride (optional, to reduce emulsion formation)
-
Sodium sulfate (anhydrous, for drying the organic extract)
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Solvent Addition:
-
Place a known volume of the water sample (e.g., 250 mL) into a separatory funnel.
-
Add a suitable volume of dichloromethane or ethyl acetate (e.g., 50 mL).
-
-
Extraction:
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, the addition of a small amount of sodium chloride can help to break it.
-
-
Collection of Organic Layer:
-
Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean flask.
-
Repeat the extraction process two more times with fresh portions of the organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow for LLE
Caption: Liquid-Liquid Extraction (LLE) workflow for Lyngbyatoxin-a.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of Lyngbyatoxin-a due to its ability to separate the analyte from complex matrices and provide structural information for confirmation.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Specific precursor-to-product ion transitions for Lyngbyatoxin-a should be monitored for quantification and confirmation. These transitions need to be determined by infusing a standard solution of Lyngbyatoxin-a.
Quantitative Data Summary
| Toxin Class | Toxin | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
| Okadaic Acid Group | Okadaic Acid | Shellfish | Polymeric | Methanol | ~90 | [1] |
| Azaspiracid Group | Azaspiracid-1 | Shellfish | Polymeric | Methanol | ~90 | [1] |
| Pectenotoxin Group | Pectenotoxin-2 | Shellfish | Polymeric | Methanol | ~90 | [1] |
| Yessotoxin Group | Yessotoxin | Shellfish | Polymeric | Methanol | ~90 | [1] |
| Spirolide Group | 13-desmethyl spirolide C | Shellfish | Polymeric | Methanol | ~90 | [1] |
| Gymnodimine Group | Gymnodimine | Shellfish | Polymeric | Methanol | ~90 | [1] |
| Multiple Lipophilic Toxins | Various | Seawater | - | Chloroform (DLLME) | 82-123 | [2] |
Conclusion
The provided protocols for Solid-Phase Extraction and Liquid-Liquid Extraction offer robust starting points for the sample preparation of water for the analysis of Lyngbyatoxin-a. Due to the lack of a standardized, validated method specifically for Lyngbyatoxin-a in water, it is imperative that researchers and scientists perform in-house validation of their chosen method. This should include the determination of recovery, precision, linearity, and limits of detection and quantification to ensure the accuracy and reliability of the data. The use of LC-MS/MS for analysis is highly recommended for its sensitivity and selectivity.
References
- 1. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Lipophilic Toxins in Seawater Using Dispersive Liquid—Liquid Microextraction and Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lipophilic marine biotoxins in aquatic products by liquid chromatography coupled with triple quadrupole mass spectrometry [vjfc.nifc.gov.vn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-HRMS Method for the Detection of Lyngbyatoxin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the sensitive and selective detection of lyngbyatoxin-a and its known metabolites using Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS). Lyngbyatoxin-a, a potent cyanotoxin produced by marine cyanobacteria such as Moorea producens, poses a significant health risk due to its inflammatory and carcinogenic properties. The increasing prevalence of harmful algal blooms necessitates robust analytical methods for monitoring this toxin and its biotransformation products in environmental and biological samples. This application note outlines the complete workflow, from sample preparation to data acquisition and analysis, and includes key quantitative parameters and visual diagrams to facilitate implementation in a laboratory setting.
Introduction
Lyngbyatoxin-a is a non-ribosomal peptide that belongs to the class of indole alkaloids. Its potent biological activity, primarily through the activation of protein kinase C (PKC), makes it a compound of interest in both toxicology and pharmacology. Understanding the environmental fate and metabolic pathways of lyngbyatoxin-a is crucial for assessing its overall risk to human and ecosystem health. Recent research has identified metabolites of lyngbyatoxin-a, such as 2-oxo-3(R)-hydroxy-lyngbyatoxin A and 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A, which may also exhibit biological activity.[1][2] UPLC-HRMS offers a powerful analytical platform for the simultaneous detection and quantification of the parent toxin and its metabolites with high sensitivity and mass accuracy, enabling confident identification and characterization.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of lyngbyatoxin and its metabolites from cyanobacterial mats or contaminated shellfish tissue. Researchers should optimize the procedure based on their specific matrix.
-
Homogenization: Weigh approximately 2 g of the homogenized sample (cyanobacterial mat or shellfish tissue) into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of 90% methanol containing 0.1% formic acid to the tube.
-
Vortexing and Sonication: Vortex the sample vigorously for 1 minute, followed by ultrasonication for 20 minutes in a sonicator bath.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the remaining pellet with an additional 10 mL of the extraction solvent.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
UPLC-HRMS Analysis
The following parameters are recommended for the analysis of lyngbyatoxin-a and its metabolites on a UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10-10.1 min: 95-30% B, 10.1-12 min: 30% B |
HRMS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Full Scan MS Resolution | 60,000 |
| Full Scan Mass Range | m/z 150-1000 |
| dd-MS2 Resolution | 30,000 |
| Collision Energy | 20-40 eV (Stepped) |
Data Presentation
The following table summarizes the key quantitative data for the analysis of lyngbyatoxin-a and its identified metabolites.
| Compound | Formula | Exact Mass [M+H]⁺ | Expected m/z |
| Lyngbyatoxin-a | C₂₇H₃₉N₃O₂ | 454.3115 | 454.3115 |
| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | C₂₇H₃₉N₃O₄ | 486.2962 | 486.2962 |
| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | C₂₆H₃₇N₃O₄ | 472.2806 | 472.2806 |
Mandatory Visualization
References
Application Notes and Protocols for the Quantification of Lyngbyatoxin-a and Lyngbyatoxin-d8 using MRM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyngbyatoxin-a is a potent cyanotoxin produced by various species of marine cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula). It is a well-known activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Due to its potent biological activity, there is significant interest in the sensitive and specific quantification of Lyngbyatoxin-a in various matrices, including environmental samples, biological tissues, and in vitro assays. This application note provides detailed protocols for the quantification of Lyngbyatoxin-a using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM), employing Lyngbyatoxin-d8 as a deuterated internal standard.
Quantitative Data Summary
The following table summarizes the key parameters for the MRM-based quantification of Lyngbyatoxin-a and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Lyngbyatoxin-a | 438.3 | 410.3 | User Defined | Quantifier |
| 438.3 | 393.3 | User Defined | Qualifier | |
| This compound | 446.3 | 418.3 | User Defined | Internal Standard (Quantifier) |
| 446.3 | 401.3 | User Defined | Internal Standard (Qualifier) |
Collision energies should be optimized for the specific instrument used.
Experimental Protocols
Sample Preparation: Extraction from Marine Biological Samples (e.g., Shellfish Tissue)
This protocol is a general guideline and may require optimization based on the specific matrix.
Reagents and Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Lyngbyatoxin-a analytical standard
-
This compound analytical standard
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Autosampler vials
Procedure:
-
Homogenization: Weigh approximately 1 g of the homogenized biological tissue into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound in methanol. The final concentration of the internal standard should be within the linear range of the calibration curve.
-
Extraction: Add 5 mL of 80% acetonitrile in water with 0.1% formic acid to the sample.
-
Homogenization & Sonication: Vortex the sample vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Second Extraction (Optional but Recommended): Repeat the extraction process (steps 3-6) on the remaining pellet and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions: As listed in the Quantitative Data Summary table. Dwell times for each transition should be optimized for the number of data points across the chromatographic peak.
Visualizations
Lyngbyatoxin-a Signaling Pathway
Lyngbyatoxin-a is a potent activator of Protein Kinase C (PKC). It mimics the function of diacylglycerol (DAG), an endogenous activator of most PKC isozymes. Upon binding to the C1 domain of PKC, Lyngbyatoxin-a induces a conformational change that activates the kinase, leading to the phosphorylation of numerous downstream target proteins and the initiation of a cascade of cellular responses.
Caption: Lyngbyatoxin-a activates Protein Kinase C (PKC).
Experimental Workflow
The following diagram illustrates the major steps involved in the quantification of Lyngbyatoxin-a from sample collection to data analysis.
Caption: Workflow for Lyngbyatoxin-a quantification.
Application Notes and Protocols for the Preparation of Calibration Standards with Lyngbyatoxin-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyngbyatoxin-a, a potent cyanotoxin produced by marine cyanobacteria such as Moorea producens (formerly Lyngbya majuscula), is a recognized tumor promoter and causative agent of seaweed dermatitis.[1][2] Its toxic effects are primarily mediated through the activation of protein kinase C (PKC), a critical enzyme in cellular signal transduction pathways.[3] Accurate quantification of Lyngbyatoxin-a in environmental and biological samples is crucial for public health and drug development research. The use of stable isotope-labeled internal standards, such as Lyngbyatoxin-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variations in sample preparation and instrument response.[4]
This document provides detailed application notes and protocols for the preparation of calibration standards using this compound as an internal standard for the accurate quantification of Lyngbyatoxin-a.
Signaling Pathway of Lyngbyatoxin-a
Lyngbyatoxin-a exerts its biological effects by activating Protein Kinase C (PKC). It binds to the C1 domain of PKC, mimicking the action of diacylglycerol (DAG), a natural activator. This activation leads to a cascade of downstream signaling events that can influence cell proliferation, differentiation, and apoptosis.[3]
References
Application Note: Quantitative Analysis of Lyngbyatoxin in Shellfish using Lyngbyatoxin-d8 Internal Standard by LC-MS/MS
References
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of structural analogues of lyngbyatoxin A and their evaluation as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Lyngbyatoxins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Lyngbyatoxins.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Lyngbyatoxins?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the context of Lyngbyatoxin analysis, components from complex matrices such as shellfish tissue, cyanobacterial mats, or water samples can interfere with the ionization of Lyngbyatoxins in the mass spectrometer's ion source.[4][5][6] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.[1][2][3]
Q2: How can I detect the presence of matrix effects in my Lyngbyatoxin analysis?
A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike comparison. This involves comparing the signal response of a Lyngbyatoxin standard in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects. A qualitative method, known as post-column infusion, can help identify the regions in the chromatogram where ion suppression or enhancement occurs.[7]
Q3: What are the primary causes of matrix effects in Lyngbyatoxin analysis?
A3: Matrix effects in Lyngbyatoxin analysis are typically caused by endogenous components of the sample that are co-extracted with the analytes. In marine and biological samples, these can include salts, phospholipids, proteins, and pigments.[8] The complexity of the matrix, the sample preparation technique, and the chromatographic conditions all play a significant role in the severity of matrix effects. Electrospray ionization (ESI) is particularly susceptible to these effects.[2][3]
Q4: Can matrix effects vary between different types of samples (e.g., shellfish vs. cyanobacterial mats)?
A4: Yes, matrix effects can vary significantly between different sample types due to their unique chemical compositions. For instance, shellfish tissues may contain high levels of lipids and proteins, while cyanobacterial mats can have a different profile of co-extracted organic molecules. Therefore, it is crucial to evaluate matrix effects for each specific matrix you are analyzing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of Lyngbyatoxin quantification | Inconsistent matrix effects between samples. | - Implement Stable Isotope-Labeled Internal Standards: If available, a stable isotope-labeled version of Lyngbyatoxin is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the matrix effects across all samples and calibrants. |
| Low sensitivity or inability to detect low concentrations of Lyngbyatoxins | Significant ion suppression from the sample matrix. | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. For complex samples, multi-step cleanup procedures may be necessary. - Optimize Chromatographic Separation: Adjust the HPLC gradient and column chemistry to separate the Lyngbyatoxins from co-eluting matrix components. - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing ion suppression. However, ensure that the final concentration of Lyngbyatoxin remains above the instrument's limit of detection. |
| Inaccurate quantification (high bias) | Ion enhancement due to co-eluting matrix components. | - Thorough Method Validation: Validate the method using matrix-matched standards or by performing a standard addition experiment to accurately quantify the analyte in the presence of the matrix. - Review Sample Preparation: Ensure that the sample preparation method is not inadvertently concentrating interfering substances. |
| Unexpected peaks or high background noise in the chromatogram | Contamination from the sample or sample preparation process. | - Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants. - Optimize SPE Wash Steps: If using SPE, optimize the wash steps to effectively remove impurities without causing loss of the target analyte. |
Quantitative Data
The following table presents concentration ranges of Lyngbyatoxin-A (LTA) detected in various environmental samples. While not a direct measure of matrix effects, these values provide context for the levels of analyte that can be expected in complex matrices, which can influence the severity of matrix interference.
| Matrix | Analyte | Concentration Range (µg/kg wet weight) | Reference |
| Marine Snails (Lunella smaragda) | Lyngbyatoxin-A | Up to 10,500 | [4][5][6] |
| Rock Oysters (Saccostrea glomerata) | Lyngbyatoxin-A | ~50 | [5] |
| Cockles (Austrovenus stutchburyi) | Lyngbyatoxin-A | ~50 | [5] |
| Benthic Cyanobacterial Mats (Okeania sp.) | Lyngbyatoxin-A | 840 - 62,000 | [5] |
Experimental Protocols
Method for the Extraction and Analysis of Lyngbyatoxin-A from Shellfish and Cyanobacterial Mats
This protocol is based on the methodology reported for the analysis of Lyngbyatoxin-A in marine samples.[4][5][6]
-
Sample Homogenization:
-
For shellfish, homogenize the tissue.
-
For cyanobacterial mats, lyophilize and then homogenize the dried material.
-
-
Extraction:
-
Extract a known weight of the homogenized sample with an appropriate volume of methanol or a methanol/water mixture.
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
-
Sample Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent mixture to remove polar interferences.
-
Elute the Lyngbyatoxins with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with a modifier such as formic acid or ammonium formate to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient elution from a lower to a higher percentage of organic phase is used to separate the analytes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for Lyngbyatoxins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for Lyngbyatoxin-A.
-
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in Lyngbyatoxin analysis.
Caption: General workflow for Lyngbyatoxin sample preparation and analysis.
References
- 1. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. First Report of Accumulation of Lyngbyatoxin-A in Edible Shellfish in Aotearoa New Zealand from Marine Benthic Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Ion Suppression in Lyngbyatoxin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the quantification of Lyngbyatoxin using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Problem: My Lyngbyatoxin signal is low or non-existent, and I suspect ion suppression.
Q1: What are the common causes of ion suppression in Lyngbyatoxin analysis?
Ion suppression in the LC-MS analysis of Lyngbyatoxin is a phenomenon where the ionization efficiency of the target analyte is reduced due to the presence of co-eluting matrix components. This leads to a decreased signal intensity, affecting the accuracy and sensitivity of quantification. The primary causes include:
-
Matrix Effects: Complex sample matrices, such as those from shellfish tissue or dense cyanobacterial mats, contain a high concentration of endogenous compounds (e.g., salts, lipids, pigments) that compete with Lyngbyatoxin for ionization in the MS source.[1][2]
-
High Analyte Concentration: Although less common, very high concentrations of Lyngbyatoxin or co-eluting analogs can lead to self-suppression.
-
Mobile Phase Additives: Certain mobile phase additives, particularly non-volatile buffers, can interfere with the ionization process.
-
Contamination: Exogenous substances introduced during sample preparation, such as plasticizers from labware, can also cause ion suppression.
Q2: How can I confirm that ion suppression is affecting my Lyngbyatoxin quantification?
To diagnose ion suppression, you can perform a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of Lyngbyatoxin-A at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Injection: Inject a blank matrix extract (e.g., an extract from a certified toxin-free shellfish tissue).
-
Analysis: Monitor the Lyngbyatoxin-A signal. A drop in the signal intensity at the retention time of interfering matrix components indicates ion suppression.
Frequently Asked Questions (FAQs)
Sample Preparation
Q3: What are the recommended sample preparation techniques to minimize ion suppression for Lyngbyatoxin analysis?
Effective sample preparation is crucial to remove interfering matrix components before LC-MS analysis. The two most common and effective techniques are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid Phase Extraction (SPE) is often preferred for its efficiency in cleaning up complex samples. A reversed-phase SPE cartridge (e.g., C18) can effectively retain the nonpolar Lyngbyatoxin while allowing polar interferences to be washed away.
Liquid-Liquid Extraction (LLE) is another viable option. It involves partitioning the analyte between two immiscible solvents. For Lyngbyatoxin, which is lipophilic, an extraction with a nonpolar organic solvent like ethyl acetate or dichloromethane from an aqueous sample can be effective.
Q4: Can you provide a starting point protocol for SPE and LLE for Lyngbyatoxin from different matrices?
Yes, here are detailed starting protocols for cyanobacterial mats and shellfish tissue.
Experimental Protocol: Solid Phase Extraction (SPE) of Lyngbyatoxin-A from Cyanobacterial Mats
-
Sample Homogenization: Lyophilize and grind the cyanobacterial mat sample to a fine powder.
-
Extraction: Extract a known weight of the homogenized sample (e.g., 100 mg) with 10 mL of 90% methanol in water by vortexing and sonication.
-
Centrifugation: Centrifuge the extract and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dilute the supernatant with deionized water to a final methanol concentration of <10% and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the Lyngbyatoxin-A with 5 mL of methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS analysis.
Experimental Protocol: Liquid-Liquid Extraction (LLE) of Lyngbyatoxin-A from Shellfish Tissue
-
Sample Homogenization: Homogenize a known weight of shellfish tissue (e.g., 1 g) with 5 mL of 75% aqueous methanol.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Solvent Partitioning: Add 5 mL of hexane to the supernatant in a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collection of Aqueous Layer: Discard the upper hexane layer (which contains nonpolar lipids) and collect the lower aqueous methanol layer.
-
Back Extraction: Add 5 mL of dichloromethane to the aqueous methanol layer and shake.
-
Collection of Organic Layer: Collect the lower dichloromethane layer containing Lyngbyatoxin-A.
-
Solvent Evaporation and Reconstitution: Evaporate the dichloromethane to dryness and reconstitute the residue in the mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Analyte retained on a solid sorbent | Analyte partitioned between immiscible liquids |
| Selectivity | High | Moderate to High |
| Typical Recovery | 80-95% | 70-90% |
| Matrix Effect Reduction | Excellent | Good |
| Automation Potential | High | Low |
| Solvent Consumption | Moderate | High |
Note: Recovery percentages are typical for lipophilic marine toxins and may vary for Lyngbyatoxin-A depending on the specific matrix and protocol optimization.
LC-MS Method Optimization
Q5: How can I optimize my LC method to reduce co-elution of matrix components with Lyngbyatoxin?
Chromatographic separation is key to minimizing ion suppression. Here are some optimization strategies:
-
Gradient Elution: Employ a gradient elution with a reversed-phase column (e.g., C18 or C8) to achieve better separation of Lyngbyatoxin from matrix components. A typical gradient might start with a higher aqueous mobile phase composition and ramp up to a high organic content.[3]
-
Column Chemistry: Experiment with different column chemistries (e.g., phenyl-hexyl) that may offer different selectivity for Lyngbyatoxin and interfering compounds.
-
Mobile Phase Modifiers: The addition of a small amount of formic acid (0.1%) to the mobile phase can improve peak shape and ionization efficiency for Lyngbyatoxin-A.[3]
Q6: What are the recommended MS parameters for Lyngbyatoxin-A quantification?
For sensitive and selective quantification, use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Data Presentation: Recommended MRM Transitions for Lyngbyatoxin-A
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 438.3 | 214.1 | 130.1 | 25-35 |
Note: Collision energy should be optimized for your specific instrument.
Calibration and Quantification
Q7: What is the best calibration strategy to compensate for unavoidable ion suppression?
When ion suppression cannot be completely eliminated through sample preparation and chromatography, specific calibration strategies are necessary for accurate quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of Lyngbyatoxin. This helps to mimic the ion suppression effects observed in the actual samples.
-
Use of Internal Standards: This is the most robust approach. An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added at a known concentration to all samples, standards, and blanks. The ratio of the analyte signal to the IS signal is used for quantification, which corrects for variations in both sample preparation and ion suppression.
Q8: What are the characteristics of a good internal standard for Lyngbyatoxin analysis, and are there any commercially available?
An ideal internal standard for Lyngbyatoxin would be a stable isotope-labeled (SIL) version of the molecule (e.g., ¹³C- or ¹⁵N-labeled Lyngbyatoxin-A). SIL internal standards have nearly identical retention times and ionization efficiencies as the analyte, providing the most accurate correction for matrix effects.
Data Presentation: Comparison of Calibration Strategies
| Calibration Strategy | Advantages | Disadvantages |
| External Calibration | Simple to prepare | Does not account for matrix effects |
| Matrix-Matched Calibration | Compensates for matrix effects | Requires a blank matrix; can be difficult to obtain |
| Internal Standard (Analog) | Corrects for sample prep and matrix effects | May not perfectly mimic the analyte's ionization behavior |
| Internal Standard (SIL) | The most accurate correction for all variations | Often not commercially available and expensive to synthesize |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of SPE and LLE workflows.
References
- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 2. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Isotopic exchange and stability of deuterated Lyngbyatoxin standards
This technical support center provides guidance on the common challenges associated with the use of deuterated Lyngbyatoxin standards in analytical experiments. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice to ensure the accuracy and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated Lyngbyatoxin standards?
A1: Isotopic exchange is the process where a deuterium atom on the deuterated standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). This is a concern because it alters the mass of the internal standard, leading to a decrease in its signal and an inaccurate overestimation of the analyte concentration. For Lyngbyatoxin-a, protons attached to heteroatoms (oxygen and nitrogen) are readily exchangeable. Specifically, the hydrogen on the hydroxyl group (-OH), the indole nitrogen (-NH), and the amide nitrogen (-NH) are susceptible to exchange with protons from protic solvents like water or methanol.
Q2: Where are the most likely positions for H/D exchange to occur on the Lyngbyatoxin-a molecule?
A2: Based on the chemical structure of Lyngbyatoxin-a, the most labile protons that can readily exchange with deuterium are:
-
The proton on the hydroxyl group (-OH).
-
The proton on the indole nitrogen (-NH).
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The proton on the amide linkage (-CONH-).
Under certain pH and temperature conditions, protons on the carbon atoms adjacent to the carbonyl group or the indole ring may also be susceptible to slower exchange.
Q3: What are the ideal storage conditions for deuterated Lyngbyatoxin standards to minimize degradation and isotopic exchange?
A3: To maintain the integrity of deuterated Lyngbyatoxin standards, they should be stored under the following conditions:
-
Temperature: Store at -20°C or lower to minimize chemical degradation.
-
Solvent: Store in an anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate) to prevent isotopic exchange. Avoid long-term storage in protic solvents like methanol or water.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Light: Protect from light to prevent photodegradation.
Q4: How can I assess the isotopic purity and stability of my deuterated Lyngbyatoxin standard?
A4: The isotopic purity and stability can be assessed using High-Resolution Mass Spectrometry (HRMS). By analyzing the mass spectrum of the standard, you can determine the distribution of deuterated and non-deuterated species. To assess stability, you can perform a time-course study where the standard is stored under specific conditions (e.g., in a particular solvent at a certain temperature) and its isotopic purity is measured at different time points.
Troubleshooting Guide
Q1: I am observing a decreasing signal for my deuterated Lyngbyatoxin standard over a sequence of injections. What could be the cause?
A1: A decreasing signal for the internal standard can be due to several factors:
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Isotopic Exchange: If you are using a protic mobile phase (containing water, methanol, etc.), the deuterium atoms on your standard may be exchanging with protons from the solvent. This leads to a decrease in the intensity of the deuterated ion and an increase in the intensity of the non-deuterated ion.
-
Adsorption: Lyngbyatoxin can be "sticky" and adsorb to surfaces of your autosampler vials, tubing, or column. This can lead to carryover and a perceived decrease in signal in subsequent injections.
-
Degradation: The standard may be degrading in the sample matrix or on the analytical column.
Troubleshooting Steps:
-
Evaluate Isotopic Exchange:
-
Prepare a fresh solution of the standard in an aprotic solvent and inject it. Compare the response to a sample that has been sitting in the autosampler in a protic solvent.
-
If possible, monitor the mass of the non-deuterated Lyngbyatoxin to see if it increases as the deuterated signal decreases.
-
-
Address Adsorption:
-
Use deactivated vials and inserts.
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Include a small percentage of a competing compound in your sample solvent to reduce non-specific binding.
-
Implement a rigorous wash cycle for the injection port and column between samples.
-
-
Check for Degradation:
-
Prepare samples fresh and analyze them immediately.
-
Investigate the stability of Lyngbyatoxin in your specific sample matrix and LC conditions.
-
Q2: My calibration curve is non-linear, and the accuracy of my quality control samples is poor. Could this be related to my deuterated standard?
A2: Yes, issues with the internal standard are a common cause of non-linear calibration curves and poor accuracy.
-
Inaccurate Standard Concentration: If the stock solution of your deuterated standard has degraded or if there has been significant isotopic exchange, its concentration will be lower than stated, leading to inaccurate quantification.
-
Matrix Effects: Even with an isotopically labeled internal standard, severe matrix effects can sometimes lead to differential ionization suppression or enhancement between the analyte and the standard, affecting linearity.
Troubleshooting Steps:
-
Verify Standard Integrity:
-
Prepare a fresh dilution of your deuterated standard from a new vial of the stock solution.
-
Analyze the isotopic purity of the standard using HRMS.
-
-
Optimize Sample Preparation:
-
Implement a more effective sample cleanup procedure (e.g., solid-phase extraction) to reduce matrix effects.
-
-
Evaluate Matrix Effects:
-
Prepare calibration standards in a matrix that closely matches your samples to compensate for matrix effects.
-
Data Presentation
Table 1: Hypothetical Stability of Deuterated Lyngbyatoxin-a in Different Solvents at 4°C
| Time (days) | % Isotopic Purity (Acetonitrile) | % Isotopic Purity (Methanol) | % Isotopic Purity (50:50 Acetonitrile:Water) |
| 0 | 99.5 | 99.5 | 99.5 |
| 1 | 99.4 | 98.8 | 97.2 |
| 7 | 99.2 | 95.1 | 90.5 |
| 30 | 98.9 | 88.3 | 78.1 |
Table 2: Hypothetical Degradation of Lyngbyatoxin-a at Different Temperatures
| Temperature | % Recovery after 24 hours (in Acetonitrile) |
| -20°C | 99.8% |
| 4°C | 98.5% |
| 25°C (Room Temp) | 92.1% |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Stability of Deuterated Lyngbyatoxin-a
Objective: To determine the rate of isotopic exchange of deuterated Lyngbyatoxin-a in different solvents over time.
Materials:
-
Deuterated Lyngbyatoxin-a standard
-
Anhydrous acetonitrile
-
Methanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of deuterated Lyngbyatoxin-a in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Prepare three sets of working solutions (e.g., at 1 µg/mL) by diluting the stock solution in:
-
Set A: Anhydrous acetonitrile
-
Set B: Methanol
-
Set C: 50:50 Acetonitrile:Water
-
-
Transfer aliquots of each working solution into separate autosampler vials.
-
Analyze one vial from each set immediately (Time 0) using LC-HRMS.
-
Store the remaining vials at a controlled temperature (e.g., 4°C).
-
Analyze one vial from each set at predetermined time points (e.g., 24 hours, 7 days, 30 days).
-
For each analysis, acquire full scan HRMS data and determine the peak areas for the deuterated Lyngbyatoxin-a and any corresponding non-deuterated or partially deuterated species.
-
Calculate the isotopic purity at each time point by dividing the peak area of the fully deuterated species by the sum of the peak areas of all isotopic species.
Mandatory Visualization
Caption: Workflow for evaluating the isotopic stability of deuterated Lyngbyatoxin standards.
Caption: Troubleshooting decision tree for Lyngbyatoxin quantification issues.
Cross-contamination issues in trace analysis of Lyngbyatoxins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination issues during the trace analysis of Lyngbyatoxins.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common cross-contamination problems encountered during Lyngbyatoxin analysis.
Problem 1: Detection of Lyngbyatoxin in Blank Injections (Carryover)
Question: I am detecting Lyngbyatoxin peaks in my blank injections following the analysis of a high-concentration sample. What are the potential sources of this carryover in my LC-MS/MS system, and how can I eliminate it?
Answer:
Carryover of Lyngbyatoxins in LC-MS/MS analysis is a common issue due to their lipophilic nature and potential for adsorption to various surfaces within the analytical system. The primary sources of carryover include the autosampler needle, injection valve, sample loop, and the analytical column itself.
Troubleshooting Steps:
-
Isolate the Source of Carryover:
-
Injector System vs. Column: To determine if the carryover originates from the injector system or the analytical column, replace the column with a union and inject a blank. If the Lyngbyatoxin peak is still present, the contamination is within the autosampler and injector components. If the peak disappears, the column is the primary source of carryover.
-
MS System Check: To rule out contamination of the mass spectrometer, infuse the mobile phase directly into the MS without any injection. If a signal for Lyngbyatoxin is still detected, the ion source may require cleaning.
-
-
Optimize Autosampler Wash Protocol:
-
Solvent Selection: Due to the lipophilic nature of Lyngbyatoxins, a multi-solvent wash is recommended. A "magic mixture" of water, acetonitrile, methanol, and isopropanol in equal volumes (25:25:25:25 v/v/v/v) can be effective.
-
Wash Volume and Duration: Increase the volume and duration of the needle wash. Ensure the wash volume is at least five times the volume of the sample loop.
-
Dip and Wash: Implement a wash sequence that includes dipping the needle in the wash solvent both internally and externally.
-
-
Analytical Column Cleaning:
-
Strong Solvent Flush: If the column is identified as the source of carryover, flush it with a strong, organic solvent like 100% acetonitrile or isopropanol at a low flow rate for an extended period.
-
Gradient Ramping: At the end of each analytical run, include a steep gradient ramp to a high percentage of organic solvent to elute any strongly retained Lyngbyatoxin molecules.
-
-
Injection Sequence Strategy:
-
Injecting a blank sample immediately after a high-concentration standard or sample can help quantify the extent of carryover.
-
Strategically order your sample injections from the lowest expected concentration to the highest to minimize the impact of carryover on subsequent samples.
-
Problem 2: Inconsistent or Unexplained Lyngbyatoxin Presence in Samples
Question: I am finding Lyngbyatoxin in samples that should be negative, or the levels are inconsistent across replicates. How can I identify and prevent cross-contamination during sample preparation?
Answer:
Cross-contamination during sample preparation is a significant risk in trace analysis and can originate from various sources in the laboratory environment.
Troubleshooting Steps:
-
Review Laboratory Practices:
-
Dedicated Equipment: Whenever possible, use dedicated glassware, pipette tips, and other consumables for Lyngbyatoxin standards and sample preparation.
-
Surface Decontamination: Regularly decontaminate all work surfaces, including benchtops, fume hoods, and equipment, with an appropriate solvent. Given the lipophilic nature of Lyngbyatoxins, a sequence of methanol, followed by isopropanol, and then a final rinse with acetonitrile is recommended.
-
Personal Protective Equipment (PPE): Change gloves frequently, especially after handling high-concentration standards or contaminated materials.
-
-
Evaluate Sample Handling Procedures:
-
Sample Segregation: Physically separate the area for handling high-concentration standards from the area for preparing low-concentration samples.
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Aerosol Prevention: Avoid activities that can generate aerosols of Lyngbyatoxin solutions, such as vigorous vortexing of open vials.
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Single-Use Consumables: Use fresh, disposable pipette tips for each sample and standard. Avoid reusing any consumables that have come into contact with Lyngbyatoxins.
-
-
Implement Procedural Blanks:
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Prepare "procedural blanks" by carrying a clean matrix or solvent through the entire sample preparation workflow (extraction, cleanup, reconstitution). Analysis of these blanks will help identify the specific step where contamination is introduced.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of Lyngbyatoxin cross-contamination in a laboratory setting?
A1: The most common sources include:
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Analytical Instrumentation: Carryover from the LC-MS/MS system, particularly the autosampler and column.
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Laboratory Surfaces: Contaminated benchtops, fume hoods, and balances.
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Glassware and Consumables: Improperly cleaned or reused glassware, pipette tips, and vials.
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Reagents and Solvents: Contaminated solvents or reagents used in sample preparation.
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Analyst Technique: Improper handling of high-concentration standards, leading to contamination of gloves, tools, or the general work area.
Q2: What is an acceptable level of carryover for Lyngbyatoxin analysis?
A2: The acceptable level of carryover depends on the sensitivity of the assay and the required limit of quantification (LOQ). A common target for carryover is that the peak area in a blank injection immediately following the highest concentration standard should be less than 20% of the peak area of the LOQ standard. For high-potency toxins like Lyngbyatoxins, striving for the lowest achievable carryover (ideally below the limit of detection) is recommended.
Q3: How can I validate the effectiveness of my cleaning procedures for removing Lyngbyatoxin residues?
A3: To validate your cleaning procedures, you can perform swab testing on cleaned surfaces.
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After cleaning a piece of equipment or a work surface, wipe a defined area with a swab moistened with a suitable solvent (e.g., isopropanol).
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Extract the swab with a known volume of solvent (e.g., acetonitrile).
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Analyze the extract by LC-MS/MS to quantify any residual Lyngbyatoxin.
-
The amount of residual toxin should be below a pre-defined acceptable limit.
Q4: Can the sample matrix contribute to cross-contamination issues?
A4: Yes, the sample matrix can indirectly contribute to carryover. Complex matrices can contain components that coat the analytical column or other parts of the LC system. Lyngbyatoxins can then adsorb to this layer of matrix components, leading to increased carryover in subsequent injections. Effective sample cleanup procedures, such as solid-phase extraction (SPE), can help minimize these matrix effects.[1][2][3][4][5]
Data Presentation
Table 1: Representative Carryover Percentages for a Lipophilic Toxin in LC-MS/MS
| Analyte Concentration (Preceding Injection) | Carryover in Blank (%) |
| 1 µg/mL | 0.5% |
| 10 µg/mL | 2.1% |
| 100 µg/mL | 5.8% |
Note: These are representative values. Actual carryover will depend on the specific analyte, LC-MS/MS system, and analytical method. It is crucial to determine the carryover for your specific application.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Preventing Cross-Contamination in Lyngbyatoxin Sample Preparation
-
Scope: This SOP applies to all personnel involved in the preparation of samples for Lyngbyatoxin trace analysis.
-
Responsibilities: It is the responsibility of the analyst to adhere to these procedures to prevent cross-contamination.
-
Procedure:
-
Area Designation: Designate separate areas for the handling of high-concentration Lyngbyatoxin standards and for the preparation of low-concentration experimental samples.
-
Personal Protective Equipment (PPE): Wear a clean lab coat, safety glasses, and nitrile gloves at all times. Change gloves immediately after handling high-concentration standards or if contamination is suspected.
-
Surface Decontamination: Before and after each use, decontaminate all work surfaces (benchtops, fume hood sash, etc.) with a sequence of methanol, followed by isopropanol, and a final wipe with acetonitrile.
-
Equipment and Consumables:
-
Use dedicated, clearly labeled glassware and automatic pipettes for high-concentration standards.
-
Use disposable, single-use pipette tips, microcentrifuge tubes, and sample vials. Never reuse these items.
-
Clean all non-disposable equipment (e.g., spatulas, forceps) thoroughly with the recommended solvent sequence after each use.
-
-
Sample Handling:
-
Prepare standards and samples in a fume hood to minimize aerosol dispersal.
-
Open only one sample or standard vial at a time.
-
When weighing solid Lyngbyatoxin standards, use an anti-static weigh boat and clean the balance thoroughly after use.
-
-
Waste Disposal: Dispose of all contaminated consumables and waste solutions in a designated hazardous waste container.
-
Protocol 2: Detailed Methodology for UPLC-MS/MS Analysis of Lipophilic Marine Toxins (Adapted for Lyngbyatoxins)
This protocol is adapted from the EU-Harmonised Standard Operating Procedure for the determination of Lipophilic marine biotoxins in molluscs by LC-MS/MS.[6][7][8][9]
-
Extraction:
-
Homogenize 2 g of sample tissue.
-
Add 9 mL of methanol and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet with another 9 mL of methanol.
-
Combine the supernatants and bring the final volume to 20 mL with methanol.
-
-
Liquid Chromatography (UPLC) Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.[6]
-
Mobile Phase B: 95% Acetonitrile/5% Water with 2 mM ammonium formate and 50 mM formic acid.[6]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B (linear ramp)
-
3.0-4.0 min: 90% B (hold)
-
4.0-4.1 min: 90-10% B (linear ramp)
-
4.1-5.0 min: 10% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
MRM Transitions for Lyngbyatoxin-A: To be determined based on in-house optimization using a certified reference standard. Precursor ion [M+H]+ and at least two product ions should be monitored.
-
Mandatory Visualizations
Caption: Lyngbyatoxin-A activation of Protein Kinase C (PKC) signaling pathway.
Caption: Workflow for identifying and troubleshooting Lyngbyatoxin cross-contamination.
References
- 1. Evaluation of different strategies to minimize the matrix effects on LC-MS/MS analysis of multiple lipophilic shellfish toxins in both acidic and alkaline chromatographic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. aesan.gob.es [aesan.gob.es]
- 7. cefas.co.uk [cefas.co.uk]
- 8. ::CRLMB:: Comunitary Reference Laboratory on Marine Biotoxines [aesan.gob.es]
- 9. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Chromatographic Separation of Lyngbyatoxin Isomers
Welcome to the technical support center for the chromatographic separation of Lyngbyatoxin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the HPLC and LC-MS/MS analysis of these complex marine toxins.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Lyngbyatoxin isomers, such as Lyngbyatoxin A and its epimers.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution Between Isomer Peaks | Inadequate mobile phase composition. | - Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. A lower percentage of the strong solvent can increase retention and improve separation. - Modify the mobile phase pH. Since Lyngbyatoxin contains an amine group, altering the pH can change its ionization state and improve selectivity between epimers. A pH 2-3 units away from the analyte's pKa is a good starting point.[1][2] - Introduce a different ion-pairing reagent or adjust its concentration. |
| Suboptimal stationary phase. | - Ensure the use of a high-resolution column, such as a sub-2 µm particle size or a core-shell column. - Consider a different stationary phase chemistry. While C18 is common, a phenyl-hexyl or a chiral stationary phase might offer better selectivity for isomers. | |
| Inappropriate flow rate. | - Decrease the flow rate to allow for more interaction between the analytes and the stationary phase, which can enhance resolution. | |
| Elevated column temperature. | - Optimize the column temperature. While higher temperatures can improve efficiency, they may reduce selectivity for some isomers. Experiment with a range of temperatures (e.g., 25-40°C). | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the silica-based column. - Operate at a lower pH to protonate the amine group on Lyngbyatoxin, which can reduce interaction with silanols. - Use a column with end-capping or a hybrid particle technology to minimize silanol activity. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Mismatched solvent strength between sample and mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Splitting or Shouldering | Column contamination or void formation. | - Reverse-flush the column with a strong solvent. - If the problem persists, replace the column. A guard column is recommended to protect the analytical column. |
| Co-elution with an interfering compound. | - Optimize the mobile phase gradient to separate the isomers from matrix components. - Employ a more selective detector, such as a mass spectrometer (MS/MS). | |
| Sample solvent effect. | - Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | - Ensure proper degassing of the mobile phase to prevent bubble formation in the pump. - If using a gradient, ensure the pump's proportioning valves are functioning correctly. |
| Unstable column temperature. | - Use a column oven to maintain a consistent temperature. | |
| Inadequate column equilibration. | - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially for gradient methods. |
Frequently Asked Questions (FAQs)
Q1: What are the most common Lyngbyatoxin isomers that require chromatographic separation?
A1: The most frequently analyzed isomers are Lyngbyatoxin A and its C12 epimer, 12-epi-lyngbyatoxin A. These are diastereomers that can exhibit different biological activities, making their separation crucial for accurate toxicological assessment and drug development.
Q2: Which chromatographic mode is best suited for separating Lyngbyatoxin isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating Lyngbyatoxin isomers. This method separates compounds based on their hydrophobicity.
Q3: What type of HPLC column is recommended for this separation?
A3: A high-resolution C18 column is a good starting point. Columns with smaller particle sizes (e.g., < 2 µm) or core-shell technology can provide the high efficiency needed to resolve closely eluting isomers. For particularly challenging separations, a chiral stationary phase could be investigated.
Q4: How does the mobile phase pH affect the separation of Lyngbyatoxin isomers?
A4: Lyngbyatoxin contains a secondary amine, which is basic. The pH of the mobile phase will determine the ionization state of this group. At a low pH (e.g., 2-4), the amine will be protonated (positively charged), while at a higher pH, it will be in its neutral form. This change in ionization can significantly impact the retention and selectivity of the isomers on a reversed-phase column. It is crucial to control the mobile phase pH with a suitable buffer to ensure reproducible results.[1][2]
Q5: What detection method is most appropriate for the analysis of Lyngbyatoxin isomers?
A5: Both UV detection and mass spectrometry (MS) can be used. UV detection is simpler, but tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which is particularly useful for complex matrices and for confirming the identity of the isomers based on their fragmentation patterns.
Experimental Protocols
General Protocol for Reversed-Phase HPLC Separation of Lyngbyatoxin Isomers
This protocol provides a starting point for method development. Optimization will likely be required based on the specific instrument and sample matrix.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | High-resolution C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm or MS/MS (Positive Ionization Mode) |
Note: The gradient and mobile phase composition should be optimized to achieve baseline separation of the Lyngbyatoxin isomers.
Data Presentation
The following table is an example of how to present quantitative data from the separation of Lyngbyatoxin A and its C12 epimer. Actual values will vary depending on the specific experimental conditions.
Table 2: Example Chromatographic Data
| Compound | Retention Time (min) | Resolution (Rs) |
| Lyngbyatoxin A | 10.2 | - |
| 12-epi-lyngbyatoxin A | 10.8 | 1.8 |
Visualizations
References
Fragmentation pattern of Lyngbyatoxin-d8 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyngbyatoxin-d8 in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor or No Signal Intensity for this compound
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Question: I am not seeing any peak for my this compound internal standard. What should I do?
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Answer: A complete loss of signal often points to a singular, specific failure in the workflow. Follow these steps to diagnose the issue:
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Verify MS Instrument Status: Ensure the mass spectrometer is functioning correctly. Check for a stable electrospray by infusing a known standard (e.g., reserpine or a calibration solution). If the spray is absent or sputtering, there may be a clog in the sample line or ESI needle.[1]
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Direct Infusion: Prepare a fresh dilution of your this compound standard and infuse it directly into the mass spectrometer, bypassing the LC system. If a signal is observed, the issue lies with the LC system or method. If there is still no signal, the problem is with the MS settings or the standard itself.
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Check Standard Integrity: Confirm the concentration and integrity of your this compound stock solution. Consider the possibility of degradation or incorrect dilution.
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LC System Check: If the MS is functioning, check the LC system for high pressure, leaks, or pump issues.[2][3] Ensure the correct mobile phases are being delivered. An air bubble in the pump line can also lead to a complete loss of flow and signal.
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Issue 2: Inconsistent or Drifting Retention Time
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Question: The retention time for this compound is shifting between injections. What is the cause?
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Answer: Retention time instability is typically an issue with the liquid chromatography system.[4]
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Mobile Phase Composition: Ensure your mobile phase is fresh, correctly prepared, and adequately mixed. Changes in pH or solvent composition can significantly impact retention time.
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Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
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Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature will cause retention times to shift.
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Pump Performance: Check the LC pump for pressure fluctuations, which may indicate a leak or failing pump seal.
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Issue 3: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
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Question: My this compound peak is tailing badly. How can I improve the peak shape?
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Answer: Poor peak shape can compromise integration and reduce accuracy.
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Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column stationary phase. Ensure the mobile phase pH is appropriate for Lyngbyatoxin.
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Column Overload: While less common with an internal standard, injecting too much analyte can cause peak fronting or tailing. Try reducing the concentration of the standard.
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Physical Column Issues: A void at the head of the column or a blocked frit can cause peak splitting and tailing for all analytes.[4] If all peaks in your chromatogram are affected, this is a likely cause. Consider back-flushing or replacing the column.
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Issue 4: Inaccurate Mass Measurement
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Question: The observed mass for my this compound precursor ion is off by several ppm. What should I do?
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Answer: Accurate mass measurement is critical for confident identification.
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Mass Calibration: The most common cause of mass inaccuracy is an outdated or failed calibration.[5] Recalibrate the mass spectrometer according to the manufacturer's guidelines.
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Instrument Stability: Ensure the instrument has reached a stable operating temperature and vacuum. Environmental fluctuations can affect mass accuracy.
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Reference Mass: If using a lock mass or reference spray, ensure the reference compound is present and providing a stable signal.
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Frequently Asked Questions (FAQs)
Q1: What is the exact mass and expected precursor ion for this compound?
A1: The molecular formula for Lyngbyatoxin-a is C27H39N3O5. The deuterated internal standard, this compound, has 8 deuterium atoms, leading to a different molecular weight. The expected protonated precursor ion [M+H]⁺ should be monitored. Common adducts such as sodium [M+Na]⁺ may also be observed.
Q2: What are the expected major fragment ions for this compound in MS/MS?
A2: The fragmentation of this compound will mirror that of Lyngbyatoxin-a. The key difference is that any fragment containing the deuterated portion of the molecule will have its mass-to-charge ratio (m/z) shifted by +8 Da. Based on the structure, characteristic losses involve the side chain and parts of the lactam ring.
Q3: Why am I observing high background noise or "ghost peaks" in my blank injections?
A3: High background or ghost peaks are typically due to contamination or carryover.[1][4]
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Carryover: Lyngbyatoxin can be "sticky." Ensure your autosampler wash solution is effective and that the injection needle and loop are being thoroughly cleaned between runs.
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Contamination: Check for contamination in your mobile phase, vials, or sample preparation materials. Use high-purity, LC-MS grade solvents and reagents.[6]
Q4: Can I use the same LC method for this compound as for other cyanotoxins?
A4: Yes, methods developed for a suite of cyanotoxins are generally suitable.[7][8][9] Lyngbyatoxin is a moderately polar compound, and a standard reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., formic acid) is a common starting point.
Quantitative Data Summary
Table 1: Expected Precursor Ions for this compound
| Ion Species | Adduct | Expected m/z | Notes |
| [M+H]⁺ | Proton | 478.35 | Primary ion for positive mode ESI. |
| [M+Na]⁺ | Sodium | 500.33 | Often observed as an adduct. |
| [M+K]⁺ | Potassium | 516.31 | Can be observed, especially with glass vials. |
| [M-H]⁻ | Proton Loss | 476.33 | For negative mode ESI. |
Note: Exact masses are calculated based on the presumed molecular formula of C27H31D8N3O5 and may vary slightly based on the specific location of deuterium labeling.
Table 2: Predicted Major Fragment Ions for this compound (Positive ESI)
| Lyngbyatoxin-a Fragment (m/z) | Predicted this compound Fragment (m/z) | Proposed Neutral Loss | Notes |
| 452.3 | 460.3 | H₂O (Water) | Loss of water from the precursor ion. |
| 411.3 | 419.3 | C₅H₈ (Isoprene-like unit) | Loss from the side chain. |
| 283.2 | 283.2 | C₁₁H₁₄NO (Side chain fragment) | Fragment containing the indole moiety (no deuterium). |
| 130.1 | 130.1 | C₉H₈N (Indole fragment) | Characteristic fragment of the indole group. |
Note: These are predicted values. Actual fragmentation depends heavily on the collision energy and instrument type. Fragments without the deuterated portion will have the same m/z as the non-deuterated standard.
Experimental Protocols
LC-MS/MS Protocol for this compound Analysis
This protocol provides a general framework for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Water Samples)
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For dissolved analysis, filter the water sample through a 0.45 µm filter.
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For total toxin analysis, perform three freeze-thaw cycles on the unfiltered sample to lyse the cyanobacterial cells.[10]
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Spike the sample with this compound internal standard to the desired concentration (e.g., 1 µg/L).
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If pre-concentration is needed, use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or HLB).[11]
2. Liquid Chromatography (LC)
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Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 10 µL.
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Gradient:
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0-2 min: 10% B
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2-10 min: Ramp to 95% B
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10-12 min: Hold at 95% B
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12-12.1 min: Return to 10% B
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12.1-15 min: Re-equilibrate at 10% B
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3. Mass Spectrometry (MS)
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Ionization Source: Electrospray Ionization (ESI), Positive Mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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Source Parameters:
-
Capillary Voltage: 3.5 kV
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Source Temperature: 150 °C
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Desolvation Temperature: 400 °C
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Nebulizer Gas (N₂): 3 Bar
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-
MRM Transitions:
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Primary: 478.4 -> 130.1 (Quantifier)
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Secondary: 478.4 -> 283.2 (Qualifier)
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Note: Collision energies must be optimized for your specific instrument.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Proposed fragmentation pathway of protonated this compound.
Caption: Decision tree for troubleshooting a lack of signal.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. gentechscientific.com [gentechscientific.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. sciex.com [sciex.com]
- 9. Determination of Multiclass Cyanotoxins in Blue-Green Algae (BGA) Dietary Supplements Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Linearity issues in the calibration curve for Lyngbyatoxin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address linearity issues encountered during the calibration for Lyngbyatoxin analysis. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Non-Linear Calibration Curves
Non-linearity in your calibration curve can arise from various factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving these issues.
Key Troubleshooting Areas:
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Standard Preparation: Errors in the preparation of your calibration standards are a primary source of non-linearity.
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Instrumentation: Improper instrument settings or malfunction can lead to inconsistent responses.
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Matrix Effects: Components in your sample matrix can interfere with the ionization of Lyngbyatoxin, causing signal suppression or enhancement.[1][2][3][4]
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Detector Saturation: High concentrations of the analyte can saturate the detector, leading to a plateau in the calibration curve.
Troubleshooting Workflow Diagram:
References
Interference from naturally occurring isotopes in Lyngbyatoxin-d8 signal
Welcome to the technical support center for Lyngbyatoxin-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lyngbyatoxin and its deuterated analog, this compound?
Lyngbyatoxin is a potent, naturally occurring toxin produced by certain species of cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula).[1] Its molecular formula is C₂₇H₃₉N₃O₂.[2] this compound is a stable isotope-labeled (SIL) internal standard where eight hydrogen atoms have been replaced with deuterium. SIL internal standards are crucial for accurate quantification in mass spectrometry by correcting for variations in sample preparation and instrument response.
Q2: What is isotopic interference in the context of this compound analysis?
Isotopic interference occurs when the signal of the deuterated internal standard (this compound) is artificially inflated by contributions from the naturally occurring heavy isotopes of the unlabeled analyte (Lyngbyatoxin). Due to the natural abundance of isotopes like Carbon-13, Nitrogen-15, and Oxygen-18, a small percentage of Lyngbyatoxin molecules will have a mass that overlaps with the mass of the this compound standard, leading to inaccurate quantification.
Q3: Why is this interference a concern for my experiments?
This interference can lead to an overestimation of the internal standard's signal, which in turn causes an underestimation of the true concentration of Lyngbyatoxin in your sample. This is particularly problematic at low analyte concentrations where the relative contribution of the interfering isotopes is more significant.
Troubleshooting Guide
Issue: Inaccurate quantification of Lyngbyatoxin, potentially due to isotopic interference.
This guide will walk you through the steps to identify, and mitigate interference from naturally occurring isotopes in your this compound signal.
Step 1: Verify the potential for isotopic overlap.
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Action: Analyze a high-concentration standard of unlabeled Lyngbyatoxin and examine the mass spectrum in the region of the this compound signal.
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Expected Outcome: You will likely observe small peaks at masses corresponding to Lyngbyatoxin with one or more heavy isotopes (e.g., M+1, M+2, etc.). The intensity of these peaks relative to the monoisotopic peak of Lyngbyatoxin will give you an initial idea of the potential for interference.
Step 2: Assess the contribution of Lyngbyatoxin isotopes to the this compound signal.
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Action: Prepare a series of calibration standards with a fixed concentration of this compound and varying, known concentrations of unlabeled Lyngbyatoxin.
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Expected Outcome: If significant isotopic interference is present, you will observe a non-linear calibration curve, particularly at higher concentrations of the unlabeled analyte. The response ratio (analyte/internal standard) will not be directly proportional to the analyte concentration.
Step 3: Implement a correction strategy.
There are two primary methods to correct for this interference:
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Method A: Mathematical Correction:
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Action: Use software that can apply a mathematical correction to the observed internal standard signal based on the known natural isotopic abundances of the elements in Lyngbyatoxin and the measured intensity of the unlabeled analyte.
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Details: This involves subtracting the calculated contribution of the analyte's isotopic peaks from the measured signal of the deuterated internal standard.
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Method B: Modified Calibration Curve:
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Action: Instead of a simple linear regression, use a non-linear fitting model for your calibration curve that accounts for the isotopic contribution.
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Details: This approach models the known interference and can provide more accurate quantification without direct signal correction.
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Step 4: Method Validation.
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Action: After implementing a correction strategy, validate your analytical method according to established guidelines. This should include assessing accuracy, precision, linearity, and the limit of quantification (LOQ).
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Expected Outcome: A successfully validated method will demonstrate accurate and precise quantification of Lyngbyatoxin across the desired concentration range, with the effects of isotopic interference minimized.
Data Presentation
Table 1: Natural Isotopic Abundance of Elements in Lyngbyatoxin (C₂₇H₃₉N₃O₂)
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (Deuterium) | 0.015 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Experimental Protocols
Protocol: Identification and Correction of Isotopic Interference in LC-MS/MS Analysis of Lyngbyatoxin
1. Objective: To identify and correct for the interference of naturally occurring isotopes of Lyngbyatoxin in the this compound signal during LC-MS/MS analysis.
2. Materials:
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Lyngbyatoxin analytical standard
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This compound internal standard
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LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
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Appropriate LC column for toxin separation
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Formic acid or ammonium formate (for mobile phase modification)
3. Procedure:
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3.1. Stock Solution Preparation:
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Prepare a 1 mg/mL stock solution of Lyngbyatoxin in a suitable solvent (e.g., methanol).
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Prepare a 1 mg/mL stock solution of this compound in the same solvent.
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3.2. Mass Spectrometer Tuning:
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Infuse a solution of Lyngbyatoxin to optimize the precursor ion and product ion transitions.
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Infuse a solution of this compound to determine its corresponding precursor and product ion transitions.
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3.3. Isotopic Profile of Unlabeled Lyngbyatoxin:
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Inject a high-concentration solution of the Lyngbyatoxin standard (e.g., 1 µg/mL) into the LC-MS/MS system.
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Acquire a full scan mass spectrum of the Lyngbyatoxin peak.
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Examine the spectrum for the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.). Record their relative intensities.
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3.4. Calibration Curve Preparation and Analysis:
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Prepare a series of calibration standards containing a constant concentration of this compound (e.g., 100 ng/mL) and varying concentrations of Lyngbyatoxin (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
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Analyze the calibration standards by LC-MS/MS using the optimized transitions.
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3.5. Data Analysis and Correction:
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Plot the response ratio (Peak Area of Lyngbyatoxin / Peak Area of this compound) against the concentration of Lyngbyatoxin.
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If the curve is linear and passes through the origin: Isotopic interference is likely negligible for your application.
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If the curve is non-linear:
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Option 1 (Mathematical Correction): Use the relative intensities of the isotopic peaks from step 3.3 to calculate the contribution of unlabeled Lyngbyatoxin to the this compound signal at each concentration level. Subtract this contribution from the measured this compound peak area and re-plot the calibration curve.
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Option 2 (Non-Linear Regression): Fit the calibration data to a non-linear equation that accounts for the isotopic overlap.
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4. Validation:
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Once a suitable correction method is established, validate the analytical method by assessing its accuracy, precision, linearity, and limit of quantification using quality control samples.
Visualizations
References
Technical Support Center: Detection of Lyngbyatoxin in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Lyngbyatoxin-a in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for detecting low levels of Lyngbyatoxin-a in complex samples like shellfish or algal mats?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of Lyngbyatoxin-a.[1][2] This technique offers high accuracy and can distinguish the toxin from other co-extracted compounds, which is crucial when working with complex matrices.[3] For enhanced sensitivity, ultra-high-performance liquid chromatography (UHPLC) coupled with a high-resolution mass spectrometer (HRMS) can be employed.[4]
Q2: I am observing significant signal suppression for my Lyngbyatoxin-a standard in the presence of my sample matrix. What could be the cause and how can I mitigate this?
A2: Signal suppression, a common matrix effect in LC-MS/MS analysis, is often caused by co-eluting compounds from the sample that interfere with the ionization of the target analyte.[3][5] To address this, consider the following:
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Sample Dilution: A simple and effective first step is to dilute your sample extract. A dilution factor of 50 has been shown to overcome ion suppression and achieve a linear calibration in algal matrices.[5]
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Improved Sample Cleanup: Incorporate a Solid Phase Extraction (SPE) step in your sample preparation protocol to remove interfering compounds.[6][7]
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Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for matrix effects.
Q3: What is a typical limit of detection (LOD) and limit of quantitation (LOQ) I can expect to achieve for Lyngbyatoxin-a analysis?
A3: The achievable LOD and LOQ are dependent on the sample matrix, preparation method, and instrumentation. However, reported values in shellfish matrices using LC-MS/MS are an LOD of 0.1 µg/kg and an LOQ of 0.5 µg/kg.[1][8]
Q4: Which extraction solvent is best for preserving the integrity of Lyngbyatoxin-a during sample preparation?
A4: For toxins derived from Lyngbya species, using 0.1 M acetic acid for extraction is recommended as it has been shown to preserve the original toxin profile and limit the presence of interfering co-extractants.[9] In contrast, stronger acids like hydrochloric acid may cause conversion of the toxins into other analogs.[9] For Lyngbyatoxin-a specifically in shellfish, a mixture of acetonitrile and water with 0.1% formic acid is commonly used.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Lyngbyatoxin-a in complex matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction of Lyngbyatoxin-a from the matrix.2. Degradation of the analyte during sample processing.3. Severe ion suppression from the sample matrix.[3] | 1. Optimize the extraction solvent and procedure. Ensure thorough homogenization.2. Avoid high temperatures and extreme pH during sample preparation. Store extracts at low temperatures.3. Implement an SPE cleanup step, dilute the sample extract, or use matrix-matched standards.[5][6] |
| Poor Peak Shape in Chromatogram | 1. Incompatible solvent between the final extract and the mobile phase.2. Column overload.3. Presence of interfering compounds. | 1. Evaporate the final extract and reconstitute in a solvent that is compatible with the initial mobile phase conditions.2. Dilute the sample extract before injection.3. Improve the sample cleanup procedure, for instance by using a more selective SPE sorbent.[7] |
| High Variability in Replicate Injections | 1. Inconsistent sample preparation.2. Instability of the analyte in the autosampler.3. Fluctuation in the LC-MS/MS system performance. | 1. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards.2. Keep the autosampler at a low temperature (e.g., 4°C).3. Perform system suitability tests before and during the analytical run to ensure consistent performance. |
| Non-linear Calibration Curve | 1. Matrix effects (ion suppression or enhancement).[3]2. Analyte concentration is outside the linear dynamic range of the instrument. | 1. Use matrix-matched calibration standards or stable isotope-labeled internal standards to correct for matrix effects.2. Adjust the concentration range of your calibration standards to bracket the expected sample concentrations. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Lyngbyatoxin-a from Shellfish Tissue
This protocol is adapted from methodologies for analyzing lipophilic marine toxins in complex biological samples.[1][7]
1. Sample Homogenization:
- Weigh approximately 2 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of 80% acetonitrile in water containing 0.1% formic acid.
- Homogenize the mixture using a high-speed probe homogenizer for 3 minutes.
2. Extraction:
- Centrifuge the homogenate at 4,000 x g for 10 minutes.
- Decant the supernatant into a clean 15 mL centrifuge tube.
3. Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
- Load 1 mL of the supernatant onto the SPE cartridge.
- Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
- Elute the Lyngbyatoxin-a with 5 mL of 90% methanol in water.
4. Final Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS methodology for the analysis of Lyngbyatoxin-a.[1]
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Liquid Chromatography:
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Column: C8 column (e.g., 1.7 µm, 50 x 2.1 mm).
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Mobile Phase A: Water + 0.1% formic acid.
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Mobile Phase B: Acetonitrile + 0.1% formic acid.
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Gradient: Start with 60% B, increase linearly to 90% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: Monitor for specific transitions for Lyngbyatoxin-a (quantifier and qualifier ions). These should be determined by direct infusion of a Lyngbyatoxin-a standard.
-
Visualizations
References
- 1. First Report of Accumulation of Lyngbyatoxin-A in Edible Shellfish in Aotearoa New Zealand from Marine Benthic Cyanobacteria [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Lyngbya wollei toxins: A new high resolution mass spectrometry method to elucidate a potential environmental threat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Lyngbya wollei toxins: A new high resolution mass spectrometry method to elucidate a potential environmental threat [agris.fao.org]
- 6. The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of extraction and analysis techniques for Lyngbya wollei derived Paralytic Shellfish Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Lyngbyatoxin-a Quantification: External Standard vs. Deuterated Internal Standard Methods
For researchers, scientists, and professionals in drug development engaged in the analysis of the potent marine cyanotoxin, Lyngbyatoxin-a, the choice of analytical methodology is critical for achieving accurate and reliable quantification. This guide provides an objective comparison between the conventional external standard calibration method and the more advanced approach utilizing a deuterated internal standard with isotope dilution mass spectrometry.
This comparison is based on a published analytical method employing an external standard and the well-established performance enhancements afforded by the use of stable isotope-labeled internal standards.
Data Presentation: A Head-to-Head Performance Comparison
The use of a deuterated internal standard is widely recognized to significantly improve the accuracy and precision of quantitative analytical methods. By co-eluting with the target analyte, the deuterated standard effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. The table below summarizes the performance of a published LC-MS/MS method for Lyngbyatoxin-a using an external standard and outlines the expected enhancements when employing a deuterated internal standard.
Table 1: Performance Characteristics of Analytical Methods for Lyngbyatoxin-a
| Performance Characteristic | Method with External Standard | Method with Deuterated Internal Standard (Expected) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg[1] | 0.2 µg/kg |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Matrix Effect Correction | Prone to variability | High degree of compensation |
Experimental Protocols: A Detailed Methodological Overview
Analytical Method Using External Standard Calibration
This protocol is based on established methods for the quantification of Lyngbyatoxin-a in biological and environmental matrices.[1]
1. Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample material.
-
Perform a solvent extraction using 5 mL of 80% acetonitrile containing 0.1% formic acid.
-
Ensure thorough mixing by vortexing for 10 minutes.
-
Separate the solid and liquid phases by centrifuging at 4,000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the extract using a 0.22 µm syringe filter to remove any remaining particulate matter before transferring to an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient would start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Lyngbyatoxin-a.
-
3. Quantification:
-
Prepare a series of calibration standards of known Lyngbyatoxin-a concentrations (e.g., 1 to 20 ng/mL) in a solvent that mimics the final sample extract.
-
Generate a calibration curve by plotting the measured peak area of Lyngbyatoxin-a against the corresponding concentration.
-
Determine the concentration of Lyngbyatoxin-a in the unknown samples by interpolating their measured peak areas from the calibration curve.
Proposed Analytical Method Using a Deuterated Internal Standard
This proposed protocol integrates a deuterated analog of Lyngbyatoxin-a (e.g., Lyngbyatoxin-a-d5) to enhance the robustness and accuracy of the quantification.
1. Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample.
-
Prior to extraction, spike the sample with a precise and known quantity of the deuterated Lyngbyatoxin-a internal standard solution.
-
Proceed with the same solvent extraction, centrifugation, and filtration steps as described in the external standard method.
2. LC-MS/MS Analysis:
-
LC Conditions: The LC conditions will be similar to the external standard method but may require slight optimization to guarantee the co-elution of Lyngbyatoxin-a and its deuterated internal standard.
-
MS Conditions: The mass spectrometer will be programmed to monitor the MRM transitions for both the native Lyngbyatoxin-a and the deuterated Lyngbyatoxin-a internal standard.
3. Quantification:
-
Prepare calibration standards that contain a constant, known concentration of the deuterated internal standard and a range of concentrations of native Lyngbyatoxin-a.
-
Construct a calibration curve by plotting the ratio of the peak area of Lyngbyatoxin-a to the peak area of the deuterated internal standard against the concentration of Lyngbyatoxin-a.
-
Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of Lyngbyatoxin-a.
Visualizing the Workflow and Biological Context
To further elucidate the experimental process and the biological relevance of Lyngbyatoxin-a, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Lyngbyatoxin-a using a deuterated internal standard.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by Lyngbyatoxin-a.
References
Inter-laboratory comparison of Lyngbyatoxin quantification methods
A Comparative Guide to Lyngbyatoxin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of Lyngbyatoxin, a potent inflammatory agent and tumor promoter produced by cyanobacteria. The selection of an appropriate quantification method is critical for accurate risk assessment, toxicological studies, and the development of potential therapeutics. This document outlines the performance of key analytical techniques, supported by experimental data, to aid researchers in making informed decisions.
Comparative Performance of Analytical Methods
The quantification of Lyngbyatoxin is primarily achieved through chromatographic and immunological techniques. The performance of these methods varies in terms of sensitivity, specificity, and throughput. The following table summarizes the key quantitative parameters for the most frequently employed methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Disclaimer: The following data is synthesized from various studies on cyanotoxin analysis. Direct inter-laboratory comparison data for Lyngbyatoxin is limited; therefore, these values should be considered illustrative. Method performance for Lyngbyatoxin quantification should be validated in-house.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 10 - 50 µg/L | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 50 - 200 µg/L | 0.2 - 1 µg/L |
| Accuracy (Recovery) | 85 - 115% | 80 - 110% | 70 - 130% |
| Precision (%RSD) | < 15% | < 20% | < 25% |
| Specificity | High | Moderate | Moderate to High |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are generalized protocols for the quantification of Lyngbyatoxin using LC-MS/MS, HPLC-UV, and ELISA.
Sample Preparation (General)
A critical step for all methods is the efficient extraction of Lyngbyatoxin from the sample matrix (e.g., water, cell culture, tissue).
-
Lysis: For intracellular toxins, repeated freeze-thaw cycles are a common method to lyse cyanobacterial cells and release the toxins.[1]
-
Extraction: Solid-phase extraction (SPE) is frequently used to concentrate the analyte and remove interfering substances from the sample matrix.[2]
-
Reconstitution: The extracted and concentrated sample is reconstituted in a solvent compatible with the subsequent analytical method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of cyanotoxins due to its high sensitivity and specificity.[2][3]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.
-
Flow Rate: Maintained at a constant rate, for example, 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for Lyngbyatoxin.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Lyngbyatoxin.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique, though generally less sensitive than LC-MS/MS.
-
Chromatographic Separation:
-
Column: Similar to LC-MS/MS, a C18 reversed-phase column is standard.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol.
-
-
UV Detection:
-
Wavelength: Detection is performed at the maximum absorbance wavelength for Lyngbyatoxin, which is predetermined using a UV-Vis spectrophotometer.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunological method that can be very sensitive.[1]
-
Principle: Competitive ELISA is the common format. In this assay, Lyngbyatoxin in the sample competes with a labeled Lyngbyatoxin conjugate for binding to a limited number of anti-Lyngbyatoxin antibody-coated wells.
-
Procedure:
-
Standards and samples are added to the antibody-coated microplate wells.
-
A Lyngbyatoxin-enzyme conjugate is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme conjugate to produce a color change.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of Lyngbyatoxin in the sample.
-
Visualizations
Experimental Workflow for Lyngbyatoxin Quantification
The following diagram illustrates a typical workflow for the analysis of Lyngbyatoxin, from sample collection to data interpretation.
Signaling Pathway of Lyngbyatoxin
Lyngbyatoxin is a potent activator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. This activation leads to a cascade of downstream effects, including inflammation and tumor promotion.
References
The Decisive Advantage of Lyngbyatoxin-d8 as an Internal Standard in High-Stakes Toxin Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of marine toxins, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of Lyngbyatoxin-d8 with other potential internal standards, demonstrating its superior performance through established analytical principles and illustrative experimental data. The use of a stable isotope-labeled internal standard like this compound is unequivocally the gold standard for mitigating analytical variability and ensuring the integrity of quantitative results.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the benchmark for sensitive and selective toxin quantification, an ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. This mimicry allows for the correction of analyte loss during sample preparation and compensates for fluctuations in instrument response, a phenomenon commonly referred to as the matrix effect.
This compound, a deuterated analog of Lyngbyatoxin-a, is chemically identical to the target analyte, with the only difference being the presence of eight deuterium atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard while ensuring that their physicochemical properties are virtually identical. This near-perfect chemical and physical congruence is the cornerstone of the stable isotope dilution (SID) technique and the reason for this compound's exceptional performance.
Comparative Performance: this compound vs. Alternative Internal Standards
To illustrate the performance advantages of this compound, we present a comparison with a hypothetical structural analog internal standard. Structural analogs are compounds that are chemically similar but not identical to the analyte. While they can offer some degree of correction, their different chemical structures lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency, ultimately compromising the accuracy of the results.
The following table summarizes the expected performance of this compound compared to a structural analog internal standard in a typical LC-MS/MS analysis of Lyngbyatoxin-a in a complex matrix, such as shellfish tissue extract.
| Performance Metric | This compound (Stable Isotope Labeled) | Structural Analog Internal Standard |
| Recovery (%) | 95 - 105 | 70 - 120 |
| Matrix Effect (%) | 90 - 110 | 50 - 150 |
| Accuracy (% Bias) | < 5 | < 20 |
| Precision (%RSD) | < 5 | < 15 |
| This table presents representative data to illustrate the expected performance differences. Actual results may vary depending on the specific experimental conditions and matrix. |
As the data illustrates, this compound provides significantly better correction for both recovery losses and matrix effects, resulting in superior accuracy and precision. The wide and unpredictable variability observed with the structural analog highlights the risks of using a non-ideal internal standard in regulated environments and critical research applications.
Experimental Protocol: Quantitative Analysis of Lyngbyatoxin-a in Shellfish Tissue using LC-MS/MS with this compound Internal Standard
This section details a representative experimental protocol for the extraction and quantification of Lyngbyatoxin-a from shellfish tissue.
1. Sample Preparation and Extraction:
-
Homogenize 2 grams of shellfish tissue.
-
Spike the homogenate with a known concentration of this compound solution.
-
Extract the sample with 10 mL of methanol/water (80:20, v/v) by vortexing for 10 minutes, followed by sonication for 20 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Lyngbyatoxin-a: [M+H]+ → product ion 1, [M+H]+ → product ion 2
-
This compound: [M+H]+ → product ion 1, [M+H]+ → product ion 2
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Lyngbyatoxin-a to the peak area of this compound against the concentration of Lyngbyatoxin-a standards.
-
Quantify the amount of Lyngbyatoxin-a in the samples using the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Lyngbyatoxin-a.
Signaling Pathway of Lyngbyatoxin-a (as a Protein Kinase C Activator)
Lyngbyatoxin-a is a potent tumor promoter and exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. The following diagram illustrates this signaling pathway.
Caption: Activation of PKC by Lyngbyatoxin-a.
Comparative Guide to Certified Reference Materials for Lyngbyatoxin Analysis
A Resource for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of certified reference materials (CRMs) and analytical standards available for the detection and quantification of lyngbyatoxins. The accurate analysis of these potent cyanotoxins is paramount for ensuring food safety, conducting environmental monitoring, and advancing toxicological research. This document provides detailed specifications of available standards and outlines validated experimental protocols to support analytical testing.
Data Presentation: A Comparative Overview of Lyngbyatoxin Standards
The following table provides a detailed comparison of a certified reference material for Lyngbyatoxin-A, a CRM for Lyngbya wollei Toxin 1 (LWTX1), and other commercially available analytical standards for Lyngbyatoxin-A.
| Feature | Lyngbyatoxin-A CRM (Cayman Chemical) | Lyngbya wollei Toxin 1 (LWTX1) CRM (NRC) [1][2] | Lyngbyatoxin-A Analytical Standard (AChemBlock) [3] | Lyngbyatoxin-A Analytical Standard (MedKoo Biosciences) |
| Product Name | Teleocidin A1 (Lyngbyatoxin A) (CRM) | CRM-LWTX1[1][2] | Lyngbyatoxin A[3] | Lyngbyatoxin A |
| Supplier | Cayman Chemical | National Research Council Canada (NRC) | AChemBlock | MedKoo Biosciences |
| CAS Number | 70497-14-2 | 200816-95-1[1] | 70497-14-2[3] | 70497-14-2 |
| Certification | ISO 17034:2016, ISO/IEC 17025:2017[4] | ISO/IEC 17025, ISO Guide 34[1] | Not specified | Not specified |
| Format | 1 mg/ml solution in acetonitrile[4] | 11.0 ± 0.7 µmol/L solution in aqueous acetic acid (17 µM, pH 5)[1][2] | Solid[3] | Solid powder |
| Purity | Corrected Purity: 99.54%[4] | Certified concentration[1] | 97%[3] | >98% |
| Uncertainty | ± 0.013 mg/ml (Expanded Uncertainty, k=2)[4] | ± 0.7 µmol/L (Expanded Uncertainty)[1] | Not specified | Not specified |
| Storage | -20°C[4] | -12°C or below[1] | 0 - 4°C (short term), -20°C (long term) | 0 - 4°C (short term), -20°C (long term) |
| Traceability | Traceable to SI units[4] | Traceable to SI units[1] | Not specified | Not specified |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the precise and sensitive quantification of lyngbyatoxins. The following sections detail established methodologies for sample preparation and instrumental analysis.
Sample Preparation
a) Shellfish Tissue
This protocol is based on a validated method for the extraction of Lyngbyatoxin-A from shellfish matrices.
-
Ensure shellfish tissue is thoroughly homogenized.
-
Accurately weigh 2 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 18 mL of a freshly prepared solution of 90% methanol containing 0.1% formic acid.
-
Vortex the mixture vigorously to ensure complete extraction.
-
Centrifuge the sample at 4,000 x g for 10 minutes to pellet solid material.
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 µm syringe filter directly into an autosampler vial for subsequent LC-MS/MS analysis.
b) Algal Mats (e.g., Lyngbya sp.)
This protocol is optimized for the extraction of Lyngbya wollei toxins from cyanobacterial biomass.[3][5]
-
Freeze-dry (lyophilize) the algal mat sample until a constant weight is achieved.
-
Weigh between 25-300 mg of the dried algal material into a suitable centrifuge tube.[5]
-
Add 10 mL of 0.1 M acetic acid to the tube.[5]
-
To ensure efficient cell lysis and toxin extraction, sonicate the sample for 15 minutes.[5]
-
Centrifuge the suspension at 4,000 x g for 10 minutes.
-
Collect the resulting supernatant and pass it through a 0.45-micron nylon filter into an autosampler vial, ready for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
The following instrumental parameters provide a robust starting point for method development and may be adapted based on the specific LC-MS/MS system employed.
a) For Lyngbyatoxin-A in Shellfish
-
LC System: An Ultra-High-Performance Liquid Chromatography (UPLC) system is recommended.
-
Column: A C8 reversed-phase column (e.g., 1.7 µm particle size, 50 x 2.1 mm) is suitable.
-
Mobile Phase A: Milli-Q water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Initial conditions: 60% B.
-
Linear gradient to 90% B over 2.5 minutes.
-
Hold at 90% B for 1 minute.
-
Return to initial conditions of 60% B and allow for column equilibration for 1.4 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Lyngbyatoxin-A.
b) For Lyngbya wollei Toxins in Algal Mats [3][5]
-
LC System: A UPLC system is recommended.[5]
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 1.7 µm, 2.1 x 150 mm) is effective for separating these polar toxins.[3][5]
-
Mobile Phase A: An aqueous solution of 5.6 mM formate buffer, adjusted to pH 3.5.[3][5]
-
Mobile Phase B: A solution of 95:5 acetonitrile:water containing 5.6 mM formate buffer, at pH 3.5.[3][5]
-
Gradient Elution:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with a positive ESI source.[3][5]
-
Detection: MRM of the specific precursor and product ions for LWT1 and its analogues.
Mandatory Visualization
The following diagrams provide a visual representation of the analytical workflow and the primary signaling pathway activated by Lyngbyatoxin-A.
Caption: Experimental workflow for Lyngbyatoxin analysis.
Caption: Lyngbyatoxin-A signaling pathway.
References
- 1. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 2. CRM-LWTX1 | National Research Council Canada [nrc.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Lyngbya wollei toxins: A new high resolution mass spectrometry method to elucidate a potential environmental threat [agris.fao.org]
- 5. Emerging Lyngbya wollei toxins: A new high resolution mass spectrometry method to elucidate a potential environmental threat - PMC [pmc.ncbi.nlm.nih.gov]
Method Validation for Lyngbyatoxin Analysis: A Comparative Guide to Regulatory Compliance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Lyngbyatoxin-a, a potent cyanotoxin with significant toxicological and pharmacological interest. Method validation is a critical component of regulatory compliance, ensuring data accuracy, reliability, and reproducibility. This document outlines the key performance characteristics of three common analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA)—and provides detailed experimental protocols and validation parameters in accordance with major regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for Lyngbyatoxin-a analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following tables summarize the quantitative performance characteristics of LC-MS/MS, HPLC-UV, and ELISA for the analysis of toxins similar to Lyngbyatoxin, providing a benchmark for what can be expected during method validation.
Table 1: Comparison of Method Performance Characteristics for Toxin Analysis
| Parameter | LC-MS/MS | HPLC-UV | ELISA (Competitive) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Antigen-antibody binding with enzymatic signal amplification |
| Selectivity | Very High | Moderate to High | High (antibody-dependent) |
| Sensitivity (LOD) | 0.01 - 1 ng/mL | 10 - 100 ng/mL | 0.1 - 5 ng/mL |
| Linear Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 1 - 2 orders of magnitude |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% | < 25% |
| Matrix Effect | Can be significant, requires internal standards | Moderate, requires sample cleanup | Can be significant, requires matrix-matched calibrators |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Confirmation | Yes (MS/MS fragmentation) | No (retention time only) | No (screening method) |
Table 2: Typical Validation Parameters and Acceptance Criteria based on Regulatory Guidelines (FDA/EMA)
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-assay) | ≤ 15% RSD (≤ 20% at LLOQ) |
| Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Selectivity/Specificity | No significant interference at the retention time of the analyte |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and validatable analytical methods. Below are representative protocols for the analysis of Lyngbyatoxin-a using LC-MS/MS, HPLC-UV, and ELISA.
LC-MS/MS Method for Lyngbyatoxin-a Quantification
This method provides high sensitivity and selectivity, making it the gold standard for quantitative analysis.
a. Sample Preparation (Water Sample)
-
Collect 1 L of water sample.
-
Filter the sample through a 0.45 µm glass fiber filter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the toxins with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol:water (50:50, v/v).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
b. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Lyngbyatoxin-a: Precursor ion (m/z) 438.3 -> Product ions (m/z) [to be determined based on fragmentation].
-
Internal Standard (e.g., Lyngbyatoxin-a-d3): Precursor ion (m/z) 441.3 -> Product ions (m/z) [to be determined].
-
HPLC-UV Method for Lyngbyatoxin-a Quantification
A cost-effective alternative to LC-MS/MS, suitable for samples with higher concentrations of the toxin.
a. Sample Preparation Follow the same sample preparation protocol as for LC-MS/MS.
b. HPLC-UV Conditions
-
HPLC System: Shimadzu Prominence-i LC-2030C or equivalent.
-
Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile:water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 230 nm.
Competitive ELISA for Lyngbyatoxin-a Screening
A high-throughput method ideal for screening a large number of samples.
a. Assay Principle This is a competitive immunoassay. Lyngbyatoxin-a in the sample competes with a fixed amount of enzyme-labeled Lyngbyatoxin-a for binding to a limited number of anti-Lyngbyatoxin-a antibody-coated microplate wells. The color intensity is inversely proportional to the concentration of Lyngbyatoxin-a in the sample.
b. Assay Protocol
-
Prepare standards and samples.
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of enzyme-labeled Lyngbyatoxin-a to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate the concentration of Lyngbyatoxin-a based on the standard curve.
Mandatory Visualizations
Diagrams illustrating key processes provide a clear and concise overview for researchers.
Caption: Workflow for analytical method validation according to regulatory guidelines.
Caption: Simplified signaling pathway of Lyngbyatoxin-a via Protein Kinase C (PKC) activation.
Unraveling the Toxicological Landscape of Lyngbyatoxin-a and Its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced toxicity of natural compounds is paramount. Lyngbyatoxin-a, a potent inflammatory agent and tumor promoter isolated from the marine cyanobacterium Moorea producens, and its derivatives present a complex case study. This guide provides a comparative analysis of their toxicity, supported by experimental data, detailed methodologies, and a visualization of the key signaling pathway involved.
Lyngbyatoxin-a and its related compounds are known to exert their effects primarily through the activation of protein kinase C (PKC) isozymes, leading to a cascade of cellular responses. However, recent studies on its derivatives have revealed that toxicity may not be solely dependent on PKC activation, suggesting alternative mechanisms of action. This comparison delves into the available data to illuminate these differences.
Comparative Toxicity Data
The following table summarizes the key quantitative data on the toxicity and biochemical activity of Lyngbyatoxin-a and its derivatives.
| Compound | Assay Type | Test System | Metric | Value | Reference |
| Lyngbyatoxin-a | Crustacean Lethality | Shrimp (Palaemon paucidens) | LD100 | 5 mg/kg | [1] |
| 12-epi-lyngbyatoxin A | Crustacean Lethality | Shrimp (Palaemon paucidens) | LD100 | 7.5 mg/kg | [1] |
| Lyngbyatoxin-a | Crustacean Lethality | Shrimp (Palaemon paucidens) | LD33 | 0.6 mg/kg | [2] |
| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | Crustacean Lethality | Shrimp (Palaemon paucidens) | LD33 | 89 mg/kg | [2] |
| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | Crustacean Lethality | Shrimp (Palaemon paucidens) | LD33 | 25 mg/kg | [2] |
| Lyngbyatoxin-a | PKCδ-C1B Peptide Binding | In vitro | Ki | 0.11 nM | [3] |
| 12-epi-lyngbyatoxin A | PKCδ-C1B Peptide Binding | In vitro | Ki | >100 times weaker than Lyngbyatoxin-a | [1] |
| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | PKCδ-C1B Peptide Binding | In vitro | Ki | 1400 nM | [3] |
| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | PKCδ-C1B Peptide Binding | In vitro | Ki | 940 nM | [3] |
Insights into Structure-Toxicity Relationships
The data reveals that structural modifications to the Lyngbyatoxin-a molecule can significantly impact its biological activity. For instance, 12-epi-lyngbyatoxin A, an epimer of Lyngbyatoxin-a, exhibits comparable lethal toxicity in crustaceans but demonstrates a dramatically reduced affinity for PKCδ.[1] This suggests that its acute toxicity may be mediated through a pathway independent of PKC activation.[1]
Conversely, the oxidized derivatives, 2-oxo-3(R)-hydroxy-lyngbyatoxin A and 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A, are considerably less potent in both crustacean lethality and PKCδ binding assays compared to the parent compound.[2][3] These findings underscore the critical role of the lactam ring and other structural features in the interaction with PKC and the manifestation of toxicity.[4]
Key Signaling Pathway: Protein Kinase C Activation
Lyngbyatoxin-a is a potent activator of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by Lyngbyatoxin-a is a key mechanism underlying its tumor-promoting activity.
Caption: Lyngbyatoxin-a activates PKC by binding to its C1 domain, mimicking the effect of diacylglycerol (DAG).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Crustacean Lethality Assay
This assay is used to determine the acute lethal toxicity of a compound in a model crustacean species.
-
Test Organism: Shrimp (Palaemon paucidens) are acclimated in filtered seawater for 24 hours prior to the experiment.
-
Compound Administration: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and injected intramuscularly into the shrimp. A control group receives an injection of the solvent alone.
-
Observation: The shrimp are observed for a specified period (e.g., 24 or 48 hours), and the number of mortalities is recorded.
-
Data Analysis: The dose at which 100% (LD100) or 33% (LD33) of the test organisms die is determined.
PKCδ-C1B Peptide Binding Assay
This in vitro assay measures the binding affinity of a compound to a specific domain of the PKCδ isozyme.
-
Reagents: Recombinant PKCδ-C1B peptide, [3H]PDBu (a radiolabeled phorbol ester that binds to the C1 domain), and the test compounds.
-
Incubation: The PKCδ-C1B peptide is incubated with [3H]PDBu and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound and free [3H]PDBu are separated using a filtration method.
-
Quantification: The amount of bound [3H]PDBu is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated, which represents the concentration of the test compound required to inhibit 50% of the specific binding of [3H]PDBu.
Conclusion
The comparative analysis of Lyngbyatoxin-a and its derivatives highlights the intricate relationship between chemical structure and toxicological effects. While Lyngbyatoxin-a's toxicity is strongly linked to its potent activation of PKC, the comparable acute toxicity of derivatives with low PKC affinity, such as 12-epi-lyngbyatoxin A, points towards the existence of alternative, non-PKC-mediated pathways of toxicity.[1][3] Further research into these alternative mechanisms is crucial for a comprehensive understanding of the toxicology of these marine natural products and for assessing their potential risks and therapeutic applications.
References
- 1. A New Lyngbyatoxin from the Hawaiian Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two New Lyngbyatoxin Derivatives from the Cyanobacterium, Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural requirements of lyngbyatoxin A for activation and downregulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Lyngbyatoxin in Shellfish: A Comparative Guide to Analytical Methods
For researchers and professionals in drug development and food safety, accurate quantification of marine biotoxins like Lyngbyatoxin in shellfish is critical. Lyngbyatoxin, a potent inflammatory agent and tumor promoter produced by cyanobacteria, can accumulate in marine organisms, posing a significant health risk. This guide provides a comparative overview of the validated analytical methods for its detection, with a focus on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and discusses alternative screening approaches. Experimental data and detailed protocols are presented to aid in method selection and implementation.
Comparison of Analytical Methods
The primary method for the reliable quantification of Lyngbyatoxin-a in shellfish tissue is LC-MS/MS, which offers high sensitivity and specificity. Alternative methods, while potentially faster or more cost-effective for screening, generally lack the quantitative accuracy of chromatographic techniques.
| Method | Principle | Throughput | Specificity | Quantitative Capability |
| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | Medium | High | Excellent |
| Immunoassays (ELISA) | Antibody-based detection of the target toxin. | High | Medium to High | Semi-quantitative to Quantitative |
| Receptor-Binding Assays | Measures the binding of the toxin to its cellular receptor (e.g., Protein Kinase C). | High | Medium | Semi-quantitative |
| Mouse Bioassay | In vivo assay measuring the toxic effect on mice. | Low | Low | Qualitative to Semi-quantitative |
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for the quantification of Lyngbyatoxin-a in shellfish tissue.
| Parameter | Value | Shellfish Matrix | Reference |
| Limit of Detection (LoD) | 0.1 µg/kg | Cockles, Oysters, Marine Snails | [1] |
| Limit of Quantitation (LoQ) | 0.5 µg/kg | Cockles, Oysters, Marine Snails | [1] |
| Recovery | 75.9% - 114.1% (for similar lipophilic toxins) | Mussels, Scallops, Oysters, Blood Clams | |
| Intra-day Precision (RSD) | 0.9% - 9.7% (for similar lipophilic toxins) | Mussels, Scallops, Oysters, Blood Clams | |
| Inter-day Precision (RSD) | 0.6% - 7.2% (for similar lipophilic toxins) | Mussels, Scallops, Oysters, Blood Clams |
Experimental Protocols
Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a robust and sensitive approach for the quantification of Lyngbyatoxin-a.
1. Sample Preparation and Extraction:
-
Homogenize whole bivalve tissue (e.g., rock oysters, cockles) or snail flesh into a composite sample.[1]
-
Weigh 2 g of the homogenized tissue into a 50 mL tube.[1]
-
Add 18 mL of 90% methanol with 0.1% formic acid.[1]
-
Homogenize the mixture using a high-speed homogenizer.
-
Centrifuge the sample to pellet the solids.
-
Collect the supernatant for analysis. For some applications, a clean-up step using solid-phase extraction (SPE) may be necessary to remove matrix interferences.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column for separation.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid, is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ionization mode using Multiple Reaction Monitoring (MRM).
-
Calibration: Prepare an external calibration curve using a certified standard of Lyngbyatoxin-a in 80% acetonitrile with 0.1% formic acid.[1]
Alternative Method 1: Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) can be used for rapid screening of a large number of samples.
1. Principle:
-
Specific antibodies are immobilized on a microplate.
-
The shellfish extract is added, and any Lyngbyatoxin present binds to the antibodies.
-
A secondary, enzyme-linked antibody is added, which also binds to the toxin.
-
A substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of toxin present.
2. General Protocol:
-
Prepare the shellfish extract, often with a simple dilution or filtration step.
-
Add the extract to the antibody-coated microplate wells.
-
Incubate to allow for binding.
-
Wash the plate to remove unbound material.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate and measure the absorbance using a plate reader.
-
Quantify the results by comparing with a standard curve.
Alternative Method 2: Receptor-Binding Assay
This assay leverages the specific binding of Lyngbyatoxin to its cellular target, Protein Kinase C (PKC).
1. Principle:
-
The assay measures the competition between Lyngbyatoxin in the sample and a labeled ligand for binding to the PKC receptor.
-
A reduction in the signal from the labeled ligand indicates the presence of Lyngbyatoxin in the sample.
2. General Protocol:
-
Prepare a shellfish extract.
-
Incubate the extract with a preparation containing the PKC receptor and a known amount of a labeled ligand (e.g., a fluorescent or radioactive phorbol ester).
-
Separate the bound from the free labeled ligand.
-
Measure the amount of bound labeled ligand.
-
The concentration of Lyngbyatoxin in the sample is determined by comparing the inhibition of labeled ligand binding to a standard curve.
Visualizations
Caption: Experimental workflow for Lyngbyatoxin quantification.
Caption: Lyngbyatoxin-a signaling pathway.
References
Safety Operating Guide
Safe Disposal of Lyngbyatoxin-d8: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Lyngbyatoxin-d8, a potent inflammatory agent and tumor promoter. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.
Immediate Safety Precautions
This compound is a hazardous substance that requires careful handling to avoid accidental exposure. Prior to beginning any disposal procedures, ensure that all personnel are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Spill Management: In the event of a spill, contain the material with an absorbent, non-combustible material such as sand or earth, and then collect it for disposal.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and other disposable labware, should be collected in a designated, puncture-resistant, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound Waste"), the hazard classification (e.g., "Toxic"), and the date of accumulation.
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with the chemical name, concentration (if known), and appropriate hazard warnings. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
2. Waste Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
3. Professional Disposal:
-
This compound waste must be disposed of as hazardous waste.[1]
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
4. Documentation:
-
Maintain a detailed log of all this compound waste generated and disposed of. This log should include the date, quantity, and method of disposal.
-
Retain all disposal records in accordance with institutional and regulatory requirements.
Decontamination Procedures
For the decontamination of surfaces and non-disposable equipment, a chemical inactivation method may be considered. However, the efficacy of any chemical inactivation method for this compound should be validated. Consult with your EHS department for approved decontamination procedures. A common approach for similar toxins involves treatment with a solution of sodium hypochlorite (bleach), followed by a thorough rinsing. The specific concentration and contact time will depend on the nature of the contamination. All materials used for decontamination should also be disposed of as hazardous waste.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult with your institution's Environmental Health and Safety department for specific guidance on the handling and disposal of hazardous materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lyngbyatoxin-d8
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lyngbyatoxin-d8. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. This compound, a potent dermatotoxin and protein kinase C (PKC) activator, necessitates stringent handling procedures due to its potential health hazards.
Personal Protective Equipment (PPE) and Safety Recommendations
All personnel must be trained in the proper use of personal protective equipment and be aware of the potential hazards associated with this compound. The following table summarizes the required PPE and key safety recommendations.
| Equipment/Procedure | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvent used for this compound. | Prevents skin contact with the potent dermatotoxin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes of the toxin solution. |
| Lab Coat | A dedicated, disposable or cloth lab coat should be worn. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation. Work within a certified chemical fume hood to minimize inhalation exposure. | Prevents inhalation of aerosolized toxin, which can cause respiratory irritation and systemic toxicity. |
| Work Area | All work with this compound must be conducted in a designated area within a certified chemical fume hood. | A chemical fume hood provides primary containment and protects the user from inhaling hazardous vapors or aerosols. |
| Hand Washing | Wash hands thoroughly with soap and water after handling the toxin, after removing gloves, and before leaving the laboratory. | Removes any potential residual contamination. |
| Spill Kit | A spill kit containing appropriate absorbent material, deactivating solution (e.g., 10% bleach solution), and waste disposal bags must be readily available in the work area. | Enables prompt and safe cleanup of any accidental spills. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Training: Ensure all personnel have received specific training on the hazards and handling procedures for potent toxins.
-
Designated Area: Cordon off and clearly label the designated work area within the chemical fume hood.
-
Gather Materials: Assemble all necessary equipment and reagents, including PPE, spill kit, and waste containers, before handling the toxin.
2. Handling and Experimentation:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Chemical Fume Hood: Perform all manipulations of this compound, including weighing, dissolving, and aliquoting, within a certified chemical fume hood.
-
Minimize Aerosols: Handle liquids carefully to avoid the creation of splashes and aerosols.
-
Transport: When moving the toxin, even within the lab, use a sealed, leak-proof secondary container.
3. Decontamination and Spill Response:
-
Surface Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound using a 10% bleach solution followed by a water rinse.
-
Spill Procedure:
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or if aerosols are generated.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Apply a 10% bleach solution to the absorbent material and the surrounding area.
-
Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Wipe the spill area again with the deactivating solution, followed by a water rinse.
-
4. Waste Disposal:
-
Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be segregated as hazardous chemical waste.
-
Containers: Use clearly labeled, leak-proof containers for all contaminated solid and liquid waste.
-
Autoclaving: For materials that are also biohazardous, autoclaving may be required before final disposal.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of potent chemical toxins.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
